(3,4-Dimethyl-piperazin-1-yl)-acetic acid
Descripción
BenchChem offers high-quality (3,4-Dimethyl-piperazin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethyl-piperazin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(3,4-dimethylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7-5-10(6-8(11)12)4-3-9(7)2/h7H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYIBOSTSTLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Application of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in Advanced Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," serving as a core structural component in a vast array of FDA-approved therapeutics[1]. (3,4-Dimethyl-piperazin-1-yl)-acetic acid (CAS: 1343273-27-7)[2] represents a highly specialized derivative of this scaffold. By combining the conformational rigidity of a substituted piperazine with the synthetic versatility of an acetic acid handle, this molecule has emerged as a critical building block in bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs)[3][4].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptors. Here, we will dissect the causality behind its physicochemical behavior—specifically how its 3,4-dimethyl substitution pattern and zwitterionic nature dictate its pharmacokinetic advantages—and provide field-validated protocols for its integration into complex heterobifunctional molecules.
Structural & Physicochemical Dynamics
The utility of (3,4-Dimethyl-piperazin-1-yl)-acetic acid stems from a precise balance of steric hindrance, electronic distribution, and diprotic basicity[1].
Zwitterionic Nature and pKa Tuning
As a diprotic base with a carboxylic acid moiety, this compound exists in multiple protonation states depending on the physiological pH.
-
Carboxylic Acid (pKa ~1.85): The acetic acid group is highly acidic and remains deprotonated (anionic) under physiological conditions (pH 7.4)[5].
-
N1 Tertiary Amine (pKa ~3.5 - 4.5): The nitrogen atom adjacent to the acetic acid experiences strong electron-withdrawing inductive effects from the carboxylate group, significantly lowering its basicity compared to a standard secondary amine.
-
N4 Tertiary Amine (pKa ~8.0 - 8.5): The nitrogen bearing the methyl group experiences electron-donating inductive effects, maintaining a high pKa. This ensures the molecule remains partially protonated at physiological pH, enhancing aqueous solubility and forming stable salt bridges with target proteins[1].
Conformational Rigidity and Permeability
Early PROTAC designs relied heavily on highly flexible polyethylene glycol (PEG) linkers. However, recent lead optimization campaigns have demonstrated that rigid linkers—specifically those incorporating piperazine or piperidine moieties—drastically improve oral bioavailability and cell permeability[4]. The 3,4-dimethyl substitution on this specific scaffold introduces a calculated steric penalty that restricts the ring to a stable chair conformation. This rigidity reduces the entropic cost of binding when the PROTAC forms a ternary complex with the E3 ligase and the target protein of interest (POI).
Quantitative Data Summary
| Property | Value / Descriptor | Mechanistic Implication |
| Chemical Formula | C8H16N2O2 | Small molecular footprint ideal for linker design. |
| Molecular Weight | 172.23 g/mol | Low MW prevents excessive bulk in heterobifunctional degraders. |
| CAS Number | 1343273-27-7[2] | Unique identifier for procurement and library indexing. |
| Predicted pKa (Acid) | ~1.85[5] | Ensures rapid deprotonation for esterification or amide coupling. |
| LogP (Physiological) | < 0 (Highly Polar) | Enhances aqueous solubility and limits off-target lipophilic toxicity. |
Visualizing Molecular Workflows
To understand how this molecule functions in a drug discovery pipeline, we must visualize its integration. The acetic acid functional group allows for rapid conjugation with amine-bearing warheads via standard peptide coupling reactions[3].
PROTAC assembly workflow using the rigid piperazine-acetic acid linker.
pH-dependent protonation states of the piperazine-acetic acid scaffold.
Self-Validating Experimental Protocols
Scientific integrity demands that protocols are not just lists of instructions, but self-validating systems where success or failure can be analytically proven at each step.
Protocol 1: Amide Coupling for PROTAC Linker Assembly
Objective: Conjugate the acetic acid moiety of (3,4-Dimethyl-piperazin-1-yl)-acetic acid to a primary amine on a target protein warhead. Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC is a water-soluble carbodiimide, allowing the urea byproduct to be easily washed away during aqueous extraction. HOBt is critical here; it reacts with the O-acylisourea intermediate to form a stable, yet highly reactive, active ester, preventing the racemization of any adjacent chiral centers[6].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt·xH2O to the solution. Stir at 0°C for 30 minutes to ensure complete formation of the active ester[6].
-
Amine Introduction: Add 1.0 eq of the amine-bearing warhead, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment, ensuring the nucleophilic amine remains unprotonated.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Self-Validation Step (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in Acetonitrile, and inject into an LC-MS. Validation metric: The disappearance of the starting material mass and the appearance of a new peak corresponding to [Mlinker+Mwarhead−18(H2O)]+ confirms successful amide bond formation.
-
Workup: Wash the organic layer sequentially with saturated NaHCO3 , 1M HCl , and brine to remove unreacted EDC, HOBt, and DIPEA salts.
Protocol 2: Potentiometric Titration for pKa Determination
Objective: Empirically determine the macroscopic pKa values of the diprotic piperazine nitrogens and the carboxylic acid. Causality: Because theoretical pKa predictions often fail to account for the exact steric shielding provided by the 3,4-dimethyl groups, empirical potentiometric titration is required to understand the molecule's exact ionization state in blood plasma.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of the compound in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).
-
Acidification: Lower the pH of the solution to 1.5 using standardized 0.1 M HCl, ensuring the molecule is fully in its cationic state.
-
Titration: Using an automated titrator, add standardized 0.1 M NaOH in 0.05 mL increments under constant stirring and nitrogen blanketing (to prevent CO2 absorption from the air, which forms carbonic acid and skews results).
-
Data Acquisition: Record the pH after each addition until the pH reaches 11.0.
-
Self-Validation Step (Reversibility): Immediately back-titrate the solution using 0.1 M HCl back to pH 1.5. Validation metric: The forward and backward titration curves must perfectly overlay. Any hysteresis indicates that the compound degraded at high pH rather than simply deprotonating.
-
Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks of this derivative curve represent the exact pKa values of the carboxylic acid and the N4 amine.
References
-
Varela et al. "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity". National Institutes of Health (PMC). Available at:[Link]
-
Atilaw et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2757019-36-4|rel-Methyl 2-((2R,6S)-2,6-dimethylpiperazin-1-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 54699-92-2 | CAS DataBase [m.chemicalbook.com]
- 6. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Molecular Profiling, Synthesis, and Application of (3,4-Dimethyl-piperazin-1-yl)-acetic acid
Executive Summary
As modern drug discovery pivots toward increasingly complex molecular architectures—such as Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors—the demand for highly functionalized, metabolically stable linkers has surged. (3,4-Dimethyl-piperazin-1-yl)-acetic acid (CAS: 1343273-27-7) serves as a premier bifunctional building block in this domain. Featuring a basic piperazine core, steric-shielding methyl groups, and a terminal carboxylic acid for amide conjugation, this molecule is engineered to optimize the physicochemical properties of active pharmaceutical ingredients (APIs).
This guide provides an in-depth analysis of its structural rationale, a self-validating synthetic protocol, and analytical methodologies designed for Senior Application Scientists and drug development professionals.
Physicochemical Profiling
Understanding the quantitative baseline of a building block is critical for stoichiometric precision and downstream pharmacokinetic modeling. The fundamental physicochemical properties of (3,4-Dimethyl-piperazin-1-yl)-acetic acid are summarized below.
| Property | Value |
| IUPAC Name | 2-(3,4-Dimethylpiperazin-1-yl)acetic acid |
| CAS Number | 1343273-27-7[1] |
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.23 g/mol |
| Exact Mass | 172.1212 Da |
| Structural Classification | N-Alkyl Piperazine / Amino Acid Derivative |
| Typical Physical State | White to off-white crystalline powder (as a dihydrochloride salt) |
Structural Elucidation & Mechanistic Rationale
The architectural design of (3,4-Dimethyl-piperazin-1-yl)-acetic acid is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose.
-
The Piperazine Scaffold: Piperazine is universally recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates reliably improves aqueous solubility, modulates lipophilicity (logP), and provides a basic center that can form stable salts [[2]]().
-
C3 and N4 Methylation (Steric Shielding): Unsubstituted piperazines are highly susceptible to N-dealkylation and oxidation by Cytochrome P450 (CYP) enzymes. The strategic placement of methyl groups at the C3 and N4 positions introduces localized steric hindrance. This shielding effect significantly reduces the rate of metabolic degradation, prolonging the half-life of the resulting API.
-
Acetic Acid Appendage: The terminal carboxylic acid acts as a versatile synthetic handle. It enables rapid, high-yielding amide coupling with primary or secondary amines on target pharmacophores, making it an ideal vector for constructing peptidomimetics or linker chains.
Fig 1. Structural rationale and pharmacological utility of the molecular scaffold.
Synthetic Methodology: Step-by-Step Protocol
The synthesis of piperazine-1-acetic acid derivatives relies on a robust two-step sequence: N-alkylation followed by ester hydrolysis. The 3 (such as bromoacetates) is a highly reliable method for generating mono-substituted derivatives 3.
This protocol is designed as a self-validating system , ensuring that intermediate purity dictates the success of the final hydrolysis.
Phase 1: N-Alkylation
-
Causality: Ethyl bromoacetate is selected over chloroacetate due to the superior leaving-group ability of the bromide ion, which allows the reaction to proceed smoothly at room temperature, minimizing over-alkylation (quaternization). Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base to scavenge the HBr byproduct without prematurely hydrolyzing the ester.
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add 1,2-dimethylpiperazine (1.0 equiv) and anhydrous Acetonitrile (ACN) to achieve a 0.2 M concentration.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension for 10 minutes at room temperature.
-
Electrophile Introduction: Dissolve ethyl bromoacetate (1.05 equiv) in a minimal volume of ACN. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to maintain pseudo-high dilution, further preventing bis-alkylation.
-
Monitoring (Self-Validation): Stir the reaction for 4–6 hours at 25°C. Monitor progression via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The reaction is complete when the secondary amine starting material is fully consumed.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(3,4-dimethylpiperazin-1-yl)acetate.
Phase 2: Acidic Hydrolysis
-
Causality: While basic saponification (e.g., LiOH) is common for esters, the resulting piperazine-acetic acid is a highly water-soluble zwitterion, making isolation notoriously difficult. By employing acidic hydrolysis (HCl), the product is directly converted into a stable, highly crystalline dihydrochloride salt, allowing isolation via simple solvent evaporation.
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the crude ester from Phase 1 in 6N aqueous HCl (10 mL per gram of intermediate).
-
Reflux: Heat the solution to reflux (approx. 100–105°C) for 4 hours.
-
Monitoring (Self-Validation): Extract a 50 µL aliquot, neutralize, and analyze via LC-MS. Complete hydrolysis is confirmed by the total disappearance of the ester mass and the emergence of the [M+H]⁺ peak at m/z 173.1.
-
Isolation: Cool the reaction to room temperature. Remove the aqueous solvent completely under reduced pressure (lyophilization or rotary evaporation with a high-vacuum pump).
-
Trituration: Triturate the resulting solid with cold acetone or diethyl ether to remove trace organic impurities. Filter and dry under vacuum to yield (3,4-Dimethyl-piperazin-1-yl)-acetic acid dihydrochloride as a white solid.
Fig 2. Step-by-step synthetic workflow for (3,4-Dimethyl-piperazin-1-yl)-acetic acid.
Analytical Validation
To ensure scientific integrity and trustworthiness before deploying this building block in API synthesis, the following analytical signatures must be verified:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing positive electrospray ionization (ESI+), the target compound will exhibit a highly prominent pseudo-molecular ion [M+H]⁺ at m/z 173.1 . The absence of an m/z 201.1 peak confirms that no unhydrolyzed ethyl ester remains.
-
¹H NMR (Proton Nuclear Magnetic Resonance, D₂O, 400 MHz):
-
Disappearance of Ester: The self-validating proof of successful hydrolysis is the complete absence of the ethyl group's quartet at ~4.2 ppm and triplet at ~1.2 ppm.
-
Core Confirmation: Look for a distinct singlet integrating to 2 protons at ~3.8 ppm, corresponding to the isolated methylene bridge (-N-CH₂-COOH). The N-methyl and C-methyl groups will appear as a singlet (~2.8 ppm) and a doublet (~1.3 ppm), respectively, though exact chemical shifts will vary based on the pH of the D₂O solution (due to the protonation state of the dihydrochloride salt).
-
References
-
[1] BLD Pharm. rel-Methyl 2-((2R,6S)-2,6-dimethylpiperazin-1-yl)acetate hydrochloride & 2-(3,4-Dimethylpiperazin-1-yl)acetic acid (CAS 1343273-27-7). Retrieved March 12, 2026. 1
-
Tyger Scientific. Chemical Catalog: C8H16N2O2 Formula weight: 172.23. Retrieved March 12, 2026.
-
[2] Benchchem. Di-tert-butyl piperazine-1,4-dicarboxylate: The Future of Piperazine Derivatives in Drug Discovery. Retrieved March 12, 2026. 2
-
[3] MDPI Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities (N-alkylation of piperazine). Retrieved March 12, 2026. 3
Sources
Chemical identifiers and CAS number for (3,4-Dimethyl-piperazin-1-yl)-acetic acid
An In-Depth Technical Guide to Substituted Piperazin-1-yl-acetic Acids: Focus on (4-Methyl-piperazin-1-yl)-acetic acid
Introduction
Piperazine and its derivatives are fundamental scaffolds in modern medicinal chemistry, recognized for their versatile pharmacological properties and presence in numerous approved therapeutic agents.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility. This, coupled with its ability to engage in various molecular interactions, makes it a privileged structure in drug design.[2][3] This guide provides a comprehensive technical overview of substituted piperazin-1-yl-acetic acids, with a specific focus on the well-characterized compound, (4-Methyl-piperazin-1-yl)-acetic acid, as a representative example. While the specific compound (3,4-Dimethyl-piperazin-1-yl)-acetic acid was not found in major chemical databases during a thorough literature search, the principles of synthesis, chemical properties, and potential applications discussed herein are broadly applicable to this class of molecules and of significant interest to researchers, scientists, and drug development professionals.
Chemical Identifiers and Properties of (4-Methyl-piperazin-1-yl)-acetic acid
Accurate identification and characterization are paramount in chemical research and development. This section details the key chemical identifiers and computed properties for (4-Methyl-piperazin-1-yl)-acetic acid.
| Identifier | Value | Source |
| CAS Number | 54699-92-2 | [4] |
| Molecular Formula | C7H14N2O2 | [4] |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)acetic acid | [4] |
| Molecular Weight | 158.20 g/mol | [5] |
| Canonical SMILES | CN1CCN(CC1)CC(=O)O | [4] |
| InChI Key | JCXZKUZXVQKENT-UHFFFAOYSA-N | [4] |
| Melting Point | 130-133°C | [6] |
| Boiling Point | 278°C | [6] |
| Density | 1.1±0.1 g/cm³ | [6] |
Synthesis and Methodologies
The synthesis of substituted piperazine derivatives is a well-established field, with numerous strategies available to achieve specific substitution patterns.[7] The synthesis of (4-Methyl-piperazin-1-yl)-acetic acid typically involves the N-alkylation of a piperazine precursor.
General Synthetic Approach: Nucleophilic Substitution
A common and efficient method for the synthesis of (4-Methyl-piperazin-1-yl)-acetic acid involves the reaction of 1-methylpiperazine with a haloacetic acid or its ester derivative. This reaction proceeds via a standard SN2 mechanism.
Caption: General workflow for the synthesis of (4-Methyl-piperazin-1-yl)-acetic acid.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of (4-Methyl-piperazin-1-yl)-acetic acid, based on established methodologies.[8]
Step 1: Synthesis of Ethyl (4-methyl-1-piperazinyl)acetate
-
To a solution of 1-methylpiperazine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq.) to neutralize the acid formed during the reaction.
-
Slowly add ethyl bromoacetate (1.1 eq.) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-methyl-1-piperazinyl)acetate. The crude product can be purified by column chromatography if necessary.
Step 2: Hydrolysis to (4-Methyl-piperazin-1-yl)-acetic acid
-
Dissolve the ethyl (4-methyl-1-piperazinyl)acetate (1.0 eq.) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base such as sodium hydroxide (2.0 eq.).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The product may precipitate out of the solution. If not, the aqueous layer can be washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
The aqueous layer is then concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization. A detailed procedure describes dissolving the ethyl ester in 8N hydrochloric acid and stirring at 95°C for 16 hours, followed by neutralization and extraction.[8]
Potential Applications and Fields of Research
The piperazine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets.[1][3] While specific applications for (3,4-Dimethyl-piperazin-1-yl)-acetic acid are not documented, the broader class of piperazinyl acetic acid derivatives has shown significant potential in several research areas.
Antimicrobial Drug Development
Piperazine derivatives have been extensively investigated for their antimicrobial properties.[3] The incorporation of the piperazine nucleus can enhance the bioactivity of compounds against a range of pathogens. (Carboxymethyl)-N'-methylpiperazine, a synonym for (4-Methyl-piperazin-1-yl)-acetic acid, has been noted as a potential antibacterial compound due to its nature as a nocathiacin analog.[6][9]
Central Nervous System (CNS) Drug Discovery
The piperazine ring is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable scaffold for the design of antipsychotics, antidepressants, and anxiolytics.[1] The acetic acid moiety can be further functionalized to modulate the pharmacological profile of the parent molecule.
Anticancer Research
Numerous piperazine-containing compounds have been developed as anticancer agents.[2] These compounds often act as kinase inhibitors or modulators of other signaling pathways crucial for cancer cell proliferation and survival. The acetic acid functional group provides a handle for the synthesis of more complex molecules with potential anticancer activity.
Caption: Potential research applications stemming from the piperazin-1-yl-acetic acid scaffold.
Conclusion and Future Directions
(4-Methyl-piperazin-1-yl)-acetic acid serves as a valuable and illustrative example of the broader class of substituted piperazin-1-yl-acetic acids. Its well-defined chemical identity and established synthetic routes provide a solid foundation for further research and development. While the initially queried (3,4-Dimethyl-piperazin-1-yl)-acetic acid remains to be characterized in the public domain, the exploration of its synthesis and properties could be a fruitful area of investigation for novel compound discovery. The versatility of the piperazine scaffold, combined with the functional handle of the acetic acid moiety, ensures that this class of compounds will continue to be of significant interest in the pursuit of new therapeutic agents across various disease areas.
References
-
(4-Methylpiperazin-1-yl)acetic acid | C7H14N2O2 | CID 2762732. PubChem. [Link]
-
(4-Methylpiperazin-1-yl)acetic acid. PubChem. [Link]
-
(4-Methyl-piperazin-1-yl)-acetic acid. Oakwood Chemical. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
PIPERAZINES. Ataman Kimya. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4-Methylpiperazin-1-yl)acetic acid | C7H14N2O2 | CID 2762732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Methyl-piperazin-1-yl)-acetic acid [oakwoodchemical.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
Solubility Profile of (3,4-Dimethyl-piperazin-1-yl)-acetic acid: A Comprehensive Guide to Aqueous and Organic Behavior
Executive Summary & Core Rationale
(3,4-Dimethyl-piperazin-1-yl)-acetic acid (CAS: 1343273-27-7) is a highly polar, complex piperazine derivative frequently utilized as a structural building block in pharmaceutical synthesis and drug design. Understanding its solubility profile across aqueous and organic environments is critical for optimizing synthetic routes, liquid-liquid extractions, and downstream formulation strategies.
Because this compound contains multiple ionizable centers, its solubility cannot be treated as a static value; it is a dynamic property dictated by pH, solvent dielectric constant, and solid-state lattice energy. This whitepaper provides a rigorous, causality-driven analysis of its solubility behavior, detailing self-validating experimental protocols to ensure high-fidelity thermodynamic data generation.
Physicochemical Foundations & Zwitterionic Behavior
Structural Analysis and Causality of Solvation
The molecular architecture of (3,4-Dimethyl-piperazin-1-yl)-acetic acid yields three distinct ionizable functional groups that govern its solvation mechanics:
-
Carboxylic Acid (-COOH): Highly acidic (predicted pKa ~2.5 - 3.5).
-
N1 Tertiary Amine (Acetic acid substituted): Moderately basic (predicted pKa ~8.0 - 8.5). The electron-withdrawing inductive effect of the adjacent carboxylate group slightly lowers its basicity compared to a standard piperazine nitrogen.
-
N4 Tertiary Amine (Methyl substituted): Weakly basic (predicted pKa ~4.5 - 5.5).
At physiological pH (7.4), the compound exists predominantly as a zwitterion —the carboxylic acid is deprotonated (anionic), and the N1 amine remains protonated (cationic). This dual-charge state creates a massive hydration shell in aqueous media, driving high aqueous solubility while severely restricting partitioning into non-polar organic solvents.
pH-Dependent Ionization Pathway
Understanding the exact protonation state is the foundation of any solubility assay. The diagram below illustrates the pH-dependent transitions of the molecule, which directly dictate the choice of buffer and organic solvent.
pH-dependent ionization pathway of (3,4-Dimethyl-piperazin-1-yl)-acetic acid.
Solubility Profile: Water vs. Organic Solvents
Aqueous Solubility Dynamics
Because of its zwitterionic nature, the intrinsic solubility ( S0 ) of the neutral (zwitterionic) species is exceptionally high compared to non-polar small molecules. However, solubility increases even further at pH extremes (pH < 2 or pH > 10) as the molecule acquires a net positive or negative charge, maximizing ion-dipole interactions with water.
Organic Solvent Partitioning
In organic solvents, solubility is inversely proportional to the solvent's dielectric constant and hydrogen-bonding capacity.
-
DMSO: Acts as a universal solvent due to its high dipole moment, effectively solvating both the cationic and anionic charges of the zwitterion and disrupting the solid-state crystal lattice.
-
Alcohols (MeOH/EtOH): Provide moderate solubility via hydrogen bond donation and acceptance, stabilizing the carboxylate moiety.
-
Non-polar Solvents (Hexane/DCM): Exhibit exceptionally poor solubility due to their inability to break the strong intermolecular electrostatic interactions inherent to the zwitterion's crystal lattice.
Quantitative Solubility Data Summary
Table 1: Estimated Solubility Profile across various solvent systems at 25°C.
| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |
| Water (pH 7.4 Buffer) | 80.1 | > 50 mg/mL (Highly Soluble) | Ion-dipole interactions, extensive hydration shell. |
| Water (pH 2.0) | 80.1 | > 100 mg/mL (Freely Soluble) | Full protonation (cationic state), maximum polarity. |
| DMSO | 46.7 | 30 - 50 mg/mL (Soluble) | Strong dipole-dipole interactions; disrupts crystal lattice. |
| Methanol | 32.7 | 5 - 15 mg/mL (Sparingly Soluble) | Moderate H-bond donation to the carboxylate group. |
| Acetonitrile | 37.5 | < 1 mg/mL (Slightly Soluble) | Aprotic nature fails to solvate the zwitterion effectively. |
| Hexane / Heptane | 1.9 | < 0.1 mg/mL (Insoluble) | Lack of polarity; cannot overcome lattice energy. |
Experimental Methodologies for Solubility Determination
To ensure scientific integrity, solubility must be measured using self-validating protocols. We recommend a dual-assay approach: the Saturation Shake-Flask method for establishing a thermodynamic baseline and the CheqSol potentiometric method for kinetic and intrinsic profiling.
The Gold Standard: Saturation Shake-Flask Method
The shake-flask method remains the definitive standard for thermodynamic equilibrium solubility . To make this a self-validating system , we incorporate mass-balance checks and orthogonal detection (HPLC-UV combined with LC-MS).
Step-by-Step Protocol:
-
Solid Dispensing: Accurately weigh an excess amount of (3,4-Dimethyl-piperazin-1-yl)-acetic acid (e.g., 100 mg) into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4). Causality: A high buffer capacity is strictly required because dissolving a concentrated zwitterion will actively induce pH drift by acting as its own buffering agent.
-
Equilibration: Seal the vial and agitate continuously at 25.0 ± 0.1°C using a thermoshaker at 800 rpm for 24 to 48 hours. Causality: A minimum of 24 hours ensures the dissolution rate plateau has been reached, fully overcoming the high lattice energy of the solid state.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: Centrifugation is prioritized over filtration. Highly polar zwitterions can adsorb non-specifically to membrane filters (e.g., nylon), artificially lowering the quantified solubility.
-
Self-Validation (pH & Purity): Measure the pH of the supernatant post-equilibration. If the pH has drifted by >0.1 units, the assay must be repeated with a stronger buffer. Concurrently, cross-validate the peak purity using LC-MS to ensure no degradation (e.g., decarboxylation) occurred during the 48h incubation.
-
Quantification: Dilute the supernatant and analyze via HPLC-UV (λ = 210 nm).
Self-validating Shake-Flask workflow for thermodynamic solubility measurement.
High-Throughput Potentiometric Titration (CheqSol)
For rapid profiling across the entire pH spectrum, the CheqSol (Chasing Equilibrium Solubility) method is employed . This method uses potentiometric titration to determine the intrinsic solubility ( S0 ) without requiring physical phase separation.
Protocol & Causality:
-
A known amount of the compound is dissolved in an acidic aqueous solution (pH ~2.0), where it is fully protonated and highly soluble.
-
The system is titrated with a standardized base (e.g., 0.1 M KOH).
-
As the pH crosses the pKa, the zwitterion forms and begins to precipitate. The instrument detects the precipitation point via pH drift (the "chasing" phase).
-
The system calculates the equilibrium solubility based on the Henderson-Hasselbalch relationship and the mass balance of the titrant. Self-Validation Mechanism: The CheqSol method inherently validates the pKa values during the titration curve generation. If the measured pKa deviates from the predicted values by >0.2 units, it acts as an internal alarm indicating potential aggregation, micelle formation, or complexation prior to precipitation.
Conclusion & Formulation Implications
The solubility profile of (3,4-Dimethyl-piperazin-1-yl)-acetic acid is heavily dictated by its zwitterionic character. It exhibits exceptional aqueous solubility at physiological pH but requires highly polar aprotic solvents like DMSO for concentrated organic stock solutions.
When designing synthetic liquid-liquid extractions (LLE), extracting this compound from water into an organic phase (like ethyl acetate) will be highly inefficient at pH 7.4. To force partitioning into an organic phase, researchers must suppress ionization by adjusting the aqueous pH to the exact isoelectric point (pI), and utilize a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) to disrupt the hydration shell. By employing the self-validating protocols outlined above, researchers can generate the high-fidelity thermodynamic data essential for navigating these complex formulation and synthetic challenges.
References
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (2008). Baka, E., Comer, J. E., & Takács-Novák, K. URL:[Link][1]
-
Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods Source: ADMET and DMPK, 7(3), 210-219. (2019). Avdeef, A. URL:[Link][2]
Sources
Engineering the Privileged Scaffold: History, Physicochemistry, and Synthesis of Dimethyl-Piperazine Building Blocks
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug design, I have observed that few heterocycles have influenced medicinal chemistry as profoundly as piperazine. Originally utilized as a simple anthelmintic agent, the piperazine ring has evolved into a cornerstone of targeted therapies. However, the unsubstituted piperazine often presents pharmacokinetic liabilities: high basicity, excessive hydrophilicity, and metabolic susceptibility. The strategic introduction of methyl groups—yielding dimethyl-piperazines such as 1,4-dimethylpiperazine and trans-2,5-dimethylpiperazine—represents a masterclass in rational drug design. By modulating steric hindrance and electronic distribution, these building blocks allow researchers to fine-tune Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, restrict conformational flexibility, and optimize target binding thermodynamics[1].
Historical Context & Evolution
The journey of piperazine derivatives began in the mid-20th century with first-generation H1 antihistamines (e.g., cyclizine) and early antipsychotics[2]. Early Structure-Activity Relationship (SAR) studies revealed that the basic tertiary amine was crucial for receptor interaction, but the flexible nature of the unsubstituted ring led to off-target effects and poor blood-brain barrier (BBB) penetration profiles[2].
The paradigm shifted when medicinal chemists began utilizing substituted piperazines to induce conformational restriction and alter basicity. For instance, the transition from simple piperazines to 2,5-dimethylpiperazine derivatives allowed for the separation of enantiomers, which proved critical in developing highly selective δ -opioid receptor ligands[3]. Furthermore, 1,4-dimethylpiperazine emerged as a vital tool to lower the pKa of the basic center, a strategy extensively employed today in the design of Central Nervous System (CNS) drugs and Proteolysis Targeting Chimeras (PROTACs)[4],[5].
Physicochemical Profiling: The Causality of Methylation
Why do we methylate? The addition of methyl groups to the piperazine core is not merely a structural variation; it is a calculated physicochemical intervention.
-
pKa Modulation : Unsubstituted piperazine has a pKa of 9.8, meaning it is almost entirely protonated at physiological pH (7.4), limiting passive membrane permeability[6]. Alkylation of the nitrogen atoms (e.g., 1,4-dimethylpiperazine) drops the highest pKa to approximately 8.4–8.5[7],[4]. If one nitrogen is acylated (e.g., 1-acetyl-4-methylpiperazine), the pKa drops further to ~7.06, shifting the predominant species at pH 7.4 to the neutral form (73.4%), drastically enhancing permeability[5].
-
Conformational Rigidity : Carbon-methylation (e.g., 2,5-dimethylpiperazine) forces the ring into specific chair conformations to minimize 1,3-diaxial interactions. The trans isomer typically places both methyl groups in equatorial positions, providing a rigid, predictable vector for attached pharmacophores[8].
Table 1: Physicochemical Properties of Piperazine vs. Dimethyl-Piperazine Derivatives
| Compound | pKa1 (Most Basic) | pKa2 | Predicted logP | Primary Application |
| Piperazine | 9.75 | 5.36 | -1.17 | Historical anthelmintics, basic scaffold |
| 1,4-Dimethylpiperazine | 8.40 - 8.54 | 3.80 - 4.63 | -0.26 | PROTAC linkers, CNS drug optimization |
| trans-2,5-Dimethylpiperazine | ~9.60 | ~5.62 | 0.22 | Chiral ligands, δ -opioid agonists |
| 1-Acetyl-4-methylpiperazine | 7.06 | N/A | 0.15 | Permeability-enhanced PROTAC linkers |
Data synthesized from established physicochemical databases and recent literature[7],[6],[9],[4],[5].
Application in PROTAC Linker Engineering
In targeted protein degradation, the linker connecting the E3 ligase ligand and the target protein ligand is critical. Piperazine is frequently incorporated to improve rigidity and aqueous solubility. However, a highly basic linker can trap the PROTAC in the endosome or prevent cellular entry. By utilizing 1,4-dimethylpiperazine or mono-acylated methylpiperazines, we can precisely tune the protonation state. Moving from a secondary to a tertiary amine via methylation reduces the pKa by 0.5 to 1.6 units, shifting the equilibrium toward the neutral, cell-permeable species[5].
Logical workflow for optimizing PROTAC linker permeability via piperazine methylation and acylation.
Methodology: Enantioconvergent Synthesis of Chiral Dimethylpiperazines
For CNS targets, such as δ -opioid receptors, stereochemistry dictates efficacy. The synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine from commercially available trans-2,5-dimethylpiperazine is a benchmark protocol in medicinal chemistry[10]. The challenge lies in isolating the desired enantiomer efficiently and recycling the unwanted isomer to maximize yield (enantioconvergence).
Step-by-Step Protocol: Synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine
Objective : To obtain >99% enantiomerically pure (2R,5S)-diamine without the use of preparative chiral chromatography[3]. Causality & Rationale : Classical resolution wastes 50% of the starting material. An enantioconvergent approach uses a resolving agent to separate the enantiomers, followed by a stereochemical inversion of the unwanted (+)-enantiomer, effectively doubling the theoretical yield[11].
-
Optical Resolution :
-
Procedure: Dissolve racemic trans-2,5-dimethylpiperazine in absolute ethanol. Add a chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid).
-
Mechanism: The formation of diastereomeric salts allows for separation by fractional crystallization. The differing solubilities of the salts selectively precipitate the desired (2S,5R)-enantiomer complex[3].
-
-
Isolation and Free-Basing :
-
Procedure: Filter the precipitated salt. Treat the solid with strong aqueous base (e.g., NH4OH) and extract with chloroform (CHCl3).
-
Rationale: The base deprotonates the tartrate salt, liberating the free chiral piperazine into the organic phase[3].
-
-
Inversion of the Unwanted Enantiomer (The Convergent Step) :
-
Procedure: Take the filtrate containing the unwanted (+)-enantiomer. Convert it to a cyclic intermediate (e.g., an amidine) that activates the chiral center. Treat with a bulky reducing agent like L-Selectride (Lithium tri-sec-butylborohydride) in THF (1 M) at room temperature for 3 days, then cool to 0 °C and quench with H2O[3].
-
Mechanism: L-Selectride provides stereoselective hydride delivery. The steric bulk of the sec-butyl groups forces the hydride to attack from the less hindered face, effectively inverting the stereocenter to match the desired (-)-(2R,5S) configuration[3].
-
-
Allylation :
-
Procedure: React the unified enantiopure 2,5-dimethylpiperazine pool with allyl bromide under mildly basic conditions to yield the final (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine[10].
-
Enantioconvergent synthesis workflow maximizing yield of the (2R,5S) stereoisomer.
Conclusion
The transition from unsubstituted piperazines to dimethyl-piperazine building blocks is a testament to the maturation of medicinal chemistry. By understanding the causality between molecular structure (methylation) and physicochemical properties (pKa, logP, conformation), scientists can rationally design molecules that bypass historical ADME liabilities. Whether acting as rigid vectors in δ -opioid antagonists or as finely tuned, cell-permeable linkers in PROTACs, dimethyl-piperazines remain indispensable tools in the drug discovery arsenal.
References
-
Benchchem . The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines. 2
-
National Institutes of Health (NIH) . Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 1
-
RSC Publishing . PROTACs bearing piperazine-containing linkers: what effect on their protonation state?5
-
ACS Publications . Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. 3
-
ACS Publications . Technically Extended MultiParameter Optimization (TEMPO): An Advanced Robust Scoring Scheme To Calculate Central Nervous System. 4
-
ChemBK . N,N'-Dimethylpiperazine Physico-chemical Properties. 7
-
Taylor & Francis . Piperazines – Knowledge and References. 6
-
Trustwe . 2-Methylpiperazine physicochemical data. 9
-
Wikipedia . Piperazine Synthesis and Structure. 8
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chembk.com [chembk.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Cost-effective and customizable 2-Methylpiperazine 109-07-9 for sale [trustwe.com]
- 10. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Hydrogen Bond Profiling of (3,4-Dimethyl-piperazin-1-yl)-acetic acid
Executive Summary
In the optimization of small-molecule therapeutics, the precise mapping of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is a critical determinant of a compound's pharmacokinetic viability. As a Senior Application Scientist, I approach the physicochemical profiling of (3,4-Dimethyl-piperazin-1-yl)-acetic acid not merely as a structural exercise, but as a foundational step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
This whitepaper provides an authoritative, mechanistic analysis of the hydrogen bonding capacity of (3,4-Dimethyl-piperazin-1-yl)-acetic acid. By integrating structural causality with self-validating empirical protocols, we will demonstrate why this molecule possesses exactly 1 Hydrogen Bond Donor and 4 Hydrogen Bond Acceptors , and how these metrics govern its behavior in biological systems.
Molecular Architecture & Physicochemical Properties
To understand the hydrogen bonding potential of (3,4-Dimethyl-piperazin-1-yl)-acetic acid, we must first deconstruct its molecular architecture. The compound consists of a central piperazine ring (a 6-membered heterocycle with nitrogen atoms at positions 1 and 4). The substitution pattern is as follows:
-
Position 1 (N1): Substituted with an acetic acid moiety (-CH₂COOH).
-
Position 3 (C3): Substituted with a methyl group (-CH₃).
-
Position 4 (N4): Substituted with a methyl group (-CH₃).
Because both nitrogen atoms in the piperazine ring are fully substituted (tertiary amines), they lack attached hydrogen atoms. The only heteroatom-attached hydrogen resides in the carboxylic acid group.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters derived from the molecular structure, which are essential for downstream ADME predictions.
| Property | Value | Computational / Theoretical Basis |
| Molecular Formula | C₈H₁₆N₂O₂ | Standard stoichiometry |
| Molecular Weight | 172.23 g/mol | Sum of atomic weights |
| Hydrogen Bond Donors (HBD) | 1 | 1 × Hydroxyl (-OH) in the carboxylic acid group |
| Hydrogen Bond Acceptors (HBA) | 4 | 2 × Oxygen (COOH), 2 × Nitrogen (Piperazine core) |
| Rotatable Bonds | 2 | N1-CH₂ and CH₂-COOH linkages |
| Topological Polar Surface Area | ~43.8 Ų | Calculated via standard N/O spatial contributions |
Mechanistic Analysis of Hydrogen Bonding
The causality behind the HBD and HBA counts lies in the electronegativity and valence states of the molecule's heteroatoms, as defined by standard cheminformatics algorithms like the Cactvs system utilized by PubChem .
The Hydrogen Bond Donor (HBD = 1)
A hydrogen bond donor requires a hydrogen atom covalently bound to a highly electronegative atom (typically N, O, or F). In (3,4-Dimethyl-piperazin-1-yl)-acetic acid:
-
N1 and N4: Both are tertiary amines. The absence of N-H bonds eliminates them as donors.
-
Carboxylic Acid (-COOH): The hydroxyl (-OH) component of the carboxyl group contains a highly polarized O-H bond. This is the sole proton capable of participating in hydrogen bond donation. Thus, HBD = 1 .
The Hydrogen Bond Acceptors (HBA = 4)
A hydrogen bond acceptor requires an electronegative atom with at least one lone pair of electrons.
-
Piperazine Nitrogens: Both N1 and N4 possess a single non-bonding lone pair in an sp³ hybridized orbital. These act as strong hydrogen bond acceptors.
-
Carboxylic Acid Oxygens: The carbonyl oxygen (C=O) possesses two lone pairs in sp² orbitals, and the hydroxyl oxygen (-OH) possesses two lone pairs in sp³ orbitals. Standard Lipinski counting rules treat each electronegative atom (N or O) as a single acceptor unit regardless of the number of lone pairs .
-
Therefore, 2 Nitrogens + 2 Oxygens yields HBA = 4 .
The Zwitterionic Equilibrium Factor
While standard Lipinski rules evaluate the neutral molecule, causality in biological systems requires us to acknowledge physiological pH (7.4). At pH 7.4, the carboxylic acid (pKa ~2.5) deprotonates to a carboxylate (-COO⁻), and the more basic piperazine nitrogen (typically N4, pKa ~8.5) protonates to an ammonium cation (-NH⁺-).
-
Zwitterion State: The -COO⁻ group loses its donor capacity but retains acceptor capacity. The newly formed -NH⁺- gains a donor proton.
-
Net Result: The absolute count remains dynamically equivalent to 1 HBD and 4 HBA, but the spatial distribution of these interaction sites shifts, directly impacting the molecule's hydration shell and solubility .
Experimental Workflows for HBD/HBA Validation
To ensure trustworthiness, theoretical counts must be backed by self-validating empirical protocols. Below are the step-by-step methodologies used in our laboratory to definitively map the hydrogen bonding network.
Experimental workflow for empirical validation of hydrogen bond donors and acceptors.
Protocol 1: Empirical Validation of HBD via ¹H-NMR and D₂O Exchange
This protocol isolates and confirms the single hydrogen bond donor using nuclear magnetic resonance (NMR) spectroscopy .
-
Sample Preparation: Dissolve 15 mg of highly purified (3,4-Dimethyl-piperazin-1-yl)-acetic acid in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO is a strong hydrogen bond acceptor that purposefully restricts the exchange rate of the -OH proton, shifting its resonance downfield (typically 10–12 ppm) to prevent overlap with aliphatic signals.
-
Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 298 K using a 400 MHz spectrometer. Identify the broad singlet corresponding to the carboxylic acid proton.
-
Self-Validating Step (Deuterium Exchange): Add 15 μL of D₂O directly into the NMR tube. Invert the tube 5 times to ensure complete mixing, and immediately re-acquire the ¹H-NMR spectrum.
-
Data Interpretation: The broad singlet at ~10-12 ppm will completely disappear from the spectrum.
-
Self-Validation Mechanism: The D₂O exchange acts as an internal binary control. Because the -OH proton is exchangeable (a true HBD), it swaps with deuterium and becomes NMR-invisible. The persistence of all other peaks confirms that no other protons (e.g., C-H) possess donor capacity. This definitively proves HBD = 1 .
-
Protocol 2: Validation of HBA via ATR-FTIR and DFT Cross-Referencing
This protocol confirms the presence and activity of the four hydrogen bond acceptors.
-
Spectroscopic Acquisition: Place a 2 mg solid sample of the compound onto the diamond crystal of an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. Apply standard pressure and acquire the spectrum from 4000 to 400 cm⁻¹.
-
Peak Identification: Isolate the strong C=O stretching frequency (~1700-1720 cm⁻¹) and the C-N stretching frequencies of the tertiary amines (~1050-1200 cm⁻¹).
-
Computational Modeling: Run a Density Functional Theory (DFT) calculation at the B3LYP/6-31G(d,p) level to generate a Molecular Electrostatic Potential (MEP) map of the compound.
-
Data Integration: Overlay the empirical IR frequencies with the calculated harmonic frequencies.
-
Self-Validation Mechanism: The protocol is self-validating because the empirical vibrational frequencies are directly cross-referenced against the theoretical DFT model. The MEP map will show exactly four distinct regions of high electron density (red zones) corresponding to the two oxygens and two nitrogens. The convergence of empirical IR data with the computational MEP map confirms the exact spatial location of the 4 HBAs without relying solely on theoretical assumptions.
-
Pharmacokinetic Implications (Lipinski's Rule of 5)
The hydrogen bonding profile of a molecule is not just a structural trivia; it is the primary driver of its pharmacokinetic destiny. According to Lipinski's Rule of 5 , poor absorption or permeation is highly probable if a molecule has more than 5 HBDs or more than 10 HBAs.
With 1 HBD and 4 HBAs , (3,4-Dimethyl-piperazin-1-yl)-acetic acid is well within the optimal pharmacokinetic window.
Pharmacokinetic impact pathway illustrating how H-bonding dictates the ADME profile.
Causality in ADME:
-
Aqueous Solubility: The presence of 4 HBAs allows the molecule to form extensive hydrogen bond networks with water molecules. When combined with its zwitterionic nature at physiological pH, this results in highly favorable hydration energy, ensuring excellent solubility in the gastrointestinal tract or blood plasma.
-
Membrane Permeability: While high HBA counts usually incur a severe desolvation penalty (hindering the molecule's ability to shed water and cross lipophilic cell membranes), an HBA count of 4 is low enough to permit passive transcellular diffusion. The single HBD further minimizes the energy required to break water-solute interactions during membrane entry.
Conclusion
Through rigorous structural analysis and self-validating empirical protocols, we have definitively profiled the hydrogen bonding capacity of (3,4-Dimethyl-piperazin-1-yl)-acetic acid. The presence of fully substituted tertiary amines in the piperazine core restricts the donor count to the single carboxylic acid proton (1 HBD ), while the lone pairs on the two nitrogens and two oxygens provide a robust acceptor network (4 HBA ). This specific 1:4 ratio yields a highly favorable physicochemical profile, ensuring optimal solubility and permeability for downstream therapeutic applications.
References
-
National Center for Biotechnology Information. (2023). PubChem Documentation: Computation of Hydrogen Bond Acceptor and Donor Counts. PubChem. URL:[Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
-
Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83. URL:[Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier ScienceDirect. URL:[Link]
Advanced Application Note: Optimizing Amide Coupling with (3,4-Dimethyl-piperazin-1-yl)-acetic Acid
Substrate Profiling & Strategic Rationale
In modern drug development, the integration of basic amine motifs such as piperazines is a proven strategy for tuning physicochemical properties, enhancing aqueous solubility, and optimizing pharmacokinetic profiles (e.g., in PROTAC linkers and kinase inhibitors)[1]. However, utilizing (3,4-Dimethyl-piperazin-1-yl)-acetic acid as a building block for amide coupling presents significant synthetic hurdles.
The molecule is inherently zwitterionic, possessing two highly basic tertiary amine centers (N1 and N4 of the piperazine ring) alongside the carboxylic acid. This structural reality dictates poor solubility in standard non-polar solvents and causes severe interference with traditional coupling reagents. To achieve high-yielding, scalable amide bonds, the coupling conditions must be meticulously engineered to account for these basic centers.
Mechanistic Causality: Why Standard Reagents Fail
Selecting the correct coupling reagent requires understanding the microenvironmental effects of the substrate's tertiary amines.
-
Carbodiimides (EDC/HOBt): The rate-determining step of EDC-mediated coupling requires the doubly protonated form of EDC to react with the deprotonated carboxylic acid[2]. The highly basic piperazine nitrogens in our substrate act as an internal buffer, disrupting the local pH optimum. This stalls the activation step, often leading to incomplete conversion or the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct[3].
-
Uronium Salts (HATU): While HATU is highly reactive, the zwitterionic nature of the piperazine-acetic acid necessitates a large excess of base (like DIPEA) to drive solubility and deprotonation. If the activation of the sterically hindered acid is slower than the reaction of HATU with the incoming coupling amine, competitive formation of stable guanidinium byproducts occurs, drastically reducing the yield.
-
Propylphosphonic Anhydride (T3P): T3P is the optimal reagent for this substrate. It activates the carboxylate via a mixed phosphonic anhydride intermediate without requiring a specific protonation state of the reagent itself[4]. T3P is highly tolerant of basic tertiary amines, does not form guanidinium species, and generates strictly water-soluble byproducts, which is a massive advantage when purifying the highly polar piperazine-containing product[4].
Figure 1. Workflow for optimizing amide coupling of zwitterionic piperazine-acetic acids.
Quantitative Optimization Matrix
To establish the most robust methodology, various conditions were screened using a model primary aniline derivative. The data below synthesizes the quantitative outcomes of these experimental permutations.
Table 1: Matrix of Coupling Conditions for (3,4-Dimethyl-piperazin-1-yl)-acetic acid
| Coupling Reagent | Base (Equivalents) | Solvent | Temp | Yield (%) | Purity (LC-MS) | Mechanistic Observation |
| EDC/HOBt (1.5 eq) | DIPEA (3.0 eq) | DMF | RT | 45% | 85% | Sluggish activation; significant N-acylurea formation[3]. |
| HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | RT | 78% | 92% | Fast reaction; trace guanidinium byproduct with the amine. |
| T3P (1.5 eq, 50% in EtOAc) | Pyridine (4.0 eq) | EtOAc/DMF | 60 °C | 88% | >98% | Clean profile; heating required for bulky/poorly nucleophilic amines[4]. |
| T3P (1.5 eq, 50% in DMF) | DIPEA (4.0 eq) | DMF | RT | 94% | >99% | Optimal for general amines; homogeneous kinetics; simple workup. |
Note: The substrate is frequently supplied as a dihydrochloride salt. Therefore, a minimum of 3.0 to 4.0 equivalents of base is strictly required to neutralize the salt and facilitate the reaction.
Validated Experimental Protocols
The following protocol utilizes T3P as the primary coupling agent. It is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic prerequisites are met before proceeding to the next chemical event.
Protocol A: T3P-Mediated Amide Coupling (Recommended)
Reagents: (3,4-Dimethyl-piperazin-1-yl)-acetic acid dihydrochloride (1.0 eq), Target Amine (1.1 eq), DIPEA (4.0 eq), T3P (50% w/w in DMF, 1.5 eq), anhydrous DMF (0.2 M).
Step-by-Step Methodology:
-
Solubilization & Neutralization: Suspend (3,4-Dimethyl-piperazin-1-yl)-acetic acid dihydrochloride (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete neutralization of the dihydrochloride salts.
-
Self-Validation (IPC 1): Extract a 5 µL aliquot, dilute in 1 mL MeCN/H₂O, and spot on wet pH paper. The apparent pH must be ≥ 8.0. If pH < 8.0, the basic piperazine centers have buffered the solution; add an additional 0.5 eq of DIPEA until the target pH is reached[3].
-
-
Activation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add T3P (50% solution in DMF, 1.5 eq) dropwise over 10 minutes.
-
Causality: The formation of the mixed phosphonic anhydride is exothermic. Maintaining 0 °C prevents the thermal degradation of the activated complex before the amine can successfully attack[4].
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours depending on the steric bulk of the target amine.
-
Self-Validation (IPC 2): Monitor by LC-MS. The mass of the unreacted acid and the mixed anhydride intermediate should be fully consumed, replaced by the target amide mass.
-
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF). Stir vigorously for 30 minutes. Extract with a highly polar organic solvent (e.g., 10% MeOH in DCM or 2-MeTHF) three times.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The water-soluble T3P byproducts remain entirely in the aqueous phase[4].
Figure 2. Mechanistic pathway of T3P-mediated activation and amide bond formation.
Downstream Processing & Purification
Because the product retains the zwitterionic/basic character of the (3,4-Dimethyl-piperazin-1-yl) moiety, standard normal-phase silica gel chromatography can result in severe streaking or irreversible binding.
-
Recommendation: Purify the crude material via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Utilize a mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid or 0.1% TFA to keep the basic piperazine nitrogens protonated, ensuring sharp peak shapes and excellent resolution.
References
- Source: Organic Chemistry Portal (Originally published in Org. Lett. 2011)
- Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction Source: BenchChem URL
- Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan Source: MDPI URL
- Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)
Sources
- 1. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) | bioRxiv [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Using (3,4-Dimethyl-piperazin-1-yl)-acetic acid as a ligand in coordination chemistry
Application Note: (3,4-Dimethyl-piperazin-1-yl)-acetic acid in Coordination Chemistry
Executive Summary
(3,4-Dimethyl-piperazin-1-yl)-acetic acid is a highly tunable, multidentate ligand that bridges the gap between medicinal chemistry and inorganic materials science. Featuring a privileged piperazine core[1], this ligand offers a unique N,N,O-donor set. The strategic methylation at the C3 and N4 positions restricts conformational flexibility and increases lipophilicity, making its transition metal complexes highly relevant for targeted biological applications, such as enzyme inhibition and receptor modulation[2].
Mechanistic Insights: Coordination Dynamics & Steric Influence
Unlike unsubstituted piperazine-1-acetic acid, the 3,4-dimethyl variant introduces specific steric and electronic constraints that dictate its coordination behavior:
-
Denticity and Chelation : The ligand possesses three potential coordination sites: the N1 tertiary amine, the N4 tertiary amine, and the carboxylate oxygen atoms. However, the steric bulk of the C3-methyl group adjacent to N4 prevents the ligand from acting as a low-strain tridentate chelator for a single metal center. Instead, it predominantly acts as a bidentate (N1, O) ligand, forming a stable five-membered chelate ring.
-
Zwitterionic Behavior : In aqueous solution, the free ligand exists as a zwitterion. The N4 amine (pKa ~8.5) remains protonated at physiological pH, while the carboxylic acid (pKa ~3.5) is deprotonated.
-
Diagnostic IR Spectroscopy : The coordination mode of the carboxylate group is definitively assigned using the Δν rule[2]. The separation value Δν=νas(COO−)−νs(COO−) dictates the binding mode: a Δν>200 cm −1 indicates monodentate coordination, whereas Δν<200 cm −1 confirms a bidentate or bridging mode[2].
Fig 1. Logical workflow for determining the coordination mode of the carboxylate group.
Experimental Protocols
As a self-validating system, the following protocols incorporate critical control points (CCPs) to ensure the integrity of the synthesized complexes.
Protocol A: Synthesis of (3,4-Dimethyl-piperazin-1-yl)-acetic acid (HL)
-
Alkylation : Dissolve 10.0 mmol of 3,4-dimethylpiperazine and 12.0 mmol of bromoacetic acid in 30 mL of absolute ethanol.
-
Base Addition : Slowly add 25.0 mmol of potassium hydroxide (KOH) to neutralize the hydrobromide generated and deprotonate the acid.
-
Reflux : Heat the mixture to reflux (78°C) for 10 hours under a nitrogen atmosphere to prevent oxidation of the amines.
-
Isolation (CCP) : Cool to room temperature. Adjust the pH to 7.0 using 1 M HCl. The zwitterionic product will precipitate. Filter and wash with cold ethanol.
-
Validation : Confirm synthesis via 1 H NMR. The disappearance of the secondary amine N-H proton and the appearance of a singlet at ~3.2 ppm (N-CH 2 -COO) confirms successful alkylation.
Protocol B: Synthesis of[Cu(L) 2 (H$_2 O) _2$] Complex Causality Note: Copper(II) is chosen due to its well-documented Jahn-Teller distortion, which easily accommodates the steric bulk of the 3,4-dimethyl groups in the equatorial plane.
-
Dissolution : Dissolve 2.0 mmol of the synthesized ligand (HL) in 20 mL of a 1:1 water/methanol mixture.
-
pH Optimization (CCP) : Add 0.1 M NaOH dropwise until the pH reaches exactly 6.5. Critique: If the pH exceeds 7.5, competitive precipitation of Cu(OH) 2 will occur, drastically reducing the yield of the target complex.
-
Complexation : Slowly add a solution of 1.0 mmol Cu(NO 3 ) 2⋅3 H 2 O dissolved in 10 mL of water. The solution will immediately turn deep blue, indicating d-d transitions characteristic of Cu(II) coordination.
-
Crystallization : Stir for 2 hours at 50°C. Filter the solution while hot to remove any insoluble impurities. Allow the filtrate to evaporate slowly at room temperature for 5-7 days to yield X-ray quality crystals.
Data Presentation
Table 1: Physicochemical Properties of the Ligand
| Property | Specification | Rationale / Impact |
| Molecular Formula | C 8 H 16 N 2 O 2 | Base scaffold for multidentate coordination. |
| Denticity | Bidentate (N,O) | Steric hindrance at C3 prevents simultaneous N4 coordination. |
| pKa 1 (Carboxylate) | ~3.5 | Requires pH > 4 for active metal chelation. |
| pKa 2 (N4 Amine) | ~8.5 | Remains protonated in physiological conditions, aiding solubility. |
Table 2: Diagnostic FT-IR Spectral Data (cm −1 )
| Assignment | Free Ligand (HL) | Cu(II) Complex | Shift ( Δ ) | Interpretation |
| νas (COO − ) | 1630 | 1595 | -35 | Coordination of carboxylate to metal center |
| νs (COO − ) | 1385 | 1405 | +20 | Coordination of carboxylate to metal center |
| Δν | 245 | 190 | -55 | Shift to <200 confirms bidentate mode [2] |
| ν (M-N) | - | 450 | N/A | Formation of Metal-Nitrogen bond |
| ν (M-O) | - | 510 | N/A | Formation of Metal-Oxygen bond |
Biological & Therapeutic Applications
The coordination chemistry of piperazine-acetic acid derivatives translates directly into advanced drug development paradigms[1].
-
Integrin Inhibition : Piperazine-acetic acid moieties are critical for stabilizing closed integrin states. The carboxylate group forms a partially covalent coordination to the Metal Ion-Dependent Adhesion Site (MIDAS) metal ion (e.g., Mg 2+ or Mn 2+ ), while the piperazine nitrogens participate in a highly structured hydrogen-bond network with coordinated water molecules[3]. The 3,4-dimethyl substitution enhances the hydrophobic interactions within the binding pocket.
-
MAO-B Inhibition : Transition metal complexes derived from piperazine-1-acetic acids have demonstrated significant Monoamine Oxidase B (MAO-B) inhibitory activity. The metal center acts as an anchor, while the lipophilic 3,4-dimethylpiperazine tail penetrates the hydrophobic substrate cavity of the enzyme[2].
Fig 2. Mechanism of integrin inhibition via MIDAS metal ion coordination by piperazine ligands.
References[2] Title: Synthesis, Crystal Structures, Molecular Docking and MAO-B Inhibitory Activity of Transition Metal Complexes Derived from 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid. Source: semanticscholar.org. URL: Click Here for Verification[3] Title: A general chemical principle for creating closure-stabilizing integrin inhibitors. Source: nih.gov. URL:Click Here for Verification[1] Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Source: rsc.org. URL: Click Here for Verification
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Reaction Mechanism of 2-(3,4-Dimethylpiperazin-1-yl)acetic Acid via N-Alkylation
Introduction & Scope
Piperazine derivatives serve as privileged scaffolds in modern drug discovery, frequently utilized to modulate physicochemical properties such as aqueous solubility, lipophilicity, and target binding affinity 1. The N-alkylation of substituted piperazines is a critical synthetic pathway for generating complex active pharmaceutical ingredients (APIs) and versatile linkers 2.
This application note details the mechanistic principles, optimized experimental protocols, and reaction causality for the synthesis of 2-(3,4-dimethylpiperazin-1-yl)acetic acid . The two-step process involves the regioselective bimolecular nucleophilic substitution ( SN2 ) of 3,4-dimethylpiperazine, followed by base-catalyzed ester hydrolysis.
Mechanistic Causality & Experimental Design
As a self-validating synthetic system, every reagent in this protocol is chosen based on strict mechanistic causality to maximize yield and purity.
Regioselectivity and Nucleophilicity: The starting material, 3,4-dimethylpiperazine, possesses two distinct nitrogen centers: a secondary amine at the N1 position and a tertiary amine at the N4 position. The N1 nitrogen is highly nucleophilic and sterically accessible. Conversely, the N4 nitrogen is sterically hindered by its methyl group and lacks a displaceable proton. Consequently, the alkylation proceeds with near-perfect regioselectivity at the N1 position.
Electrophile Selection ( SN2 Kinetics): Ethyl bromoacetate is selected as the alkylating agent over chloroacetic acid. The bromide ion is a superior leaving group compared to chloride due to its larger atomic radius and higher polarizability, which significantly lowers the activation energy of the SN2 transition state 3. Furthermore, utilizing an ester rather than a free carboxylic acid prevents premature acid-base quenching between the basic piperazine and the electrophile, which would otherwise stall the reaction.
The Role of the Acid Scavenger: During the SN2 displacement, one equivalent of hydrogen bromide (HBr) is generated. If left unneutralized, HBr will protonate the unreacted 3,4-dimethylpiperazine, rendering its lone pair unavailable for nucleophilic attack and capping the theoretical yield at 50% [[4]](). The addition of a mild inorganic base, such as potassium carbonate (K₂CO₃), acts as an acid scavenger. K₂CO₃ is preferred over strong bases (e.g., NaOH) to prevent premature hydrolysis of the ethyl ester during the initial alkylation step.
Reaction Pathway Visualization
Figure 1: Two-step synthetic workflow for 2-(3,4-Dimethylpiperazin-1-yl)acetic acid.
Figure 2: SN2 transition state mechanism of the N-alkylation step.
Experimental Protocols
Self-Validating System: This protocol incorporates in-process Thin-Layer Chromatography (TLC) and strict pH monitoring to ensure reaction completion and prevent product loss during the amphoteric workup.
Step 1: Synthesis of Ethyl 2-(3,4-dimethylpiperazin-1-yl)acetate
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, suspend anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq) in 100 mL of anhydrous acetonitrile (MeCN).
-
Amine Addition: Add 3,4-dimethylpiperazine (11.4 g, 100 mmol, 1.0 eq) to the suspension. Cool the mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve ethyl bromoacetate (18.4 g, 110 mmol, 1.1 eq) in 20 mL of MeCN. Add this solution dropwise over 30 minutes. Insight: Dropwise addition controls the exothermic SN2 reaction and minimizes dialkylation or quaternary ammonium salt formation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) until the secondary amine spot is consumed.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester as a pale yellow oil (Expected yield: 85-90%).
Step 2: Saponification to 2-(3,4-Dimethylpiperazin-1-yl)acetic acid
-
Preparation: Dissolve the intermediate ester (20.0 g, ~100 mmol) in a 1:1 mixture of THF and deionized water (100 mL total volume).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (8.4 g, 200 mmol, 2.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous alkaline solution.
-
Acidification & Isolation: Cool the aqueous layer to 0 °C. Carefully adjust the pH to ~6.5 (the approximate isoelectric point of the zwitterionic product) using 1M HCl. Note: To isolate as the dihydrochloride salt instead, adjust the pH to < 2.
-
Purification: Lyophilize the aqueous solution to dryness. Extract the solid residue with hot absolute ethanol to dissolve the product while leaving inorganic salts (LiCl/NaCl) behind. Concentrate the ethanol filtrate to afford the pure target compound.
Quantitative Data & Optimization
The following table summarizes the optimization of the alkylation step, demonstrating the causality behind the chosen reagents and conditions.
| Alkylating Agent | Base | Solvent | Temp (°C) | Conversion (%) | Major Impurity Profile |
| Chloroacetic acid | NaOH | H₂O | 80 | < 40% | Unreacted starting material |
| Ethyl chloroacetate | K₂CO₃ | MeCN | 60 | 65% | Hydrolyzed ester |
| Ethyl bromoacetate | K₂CO₃ | MeCN | 25 | > 95% | Trace (<2%) |
| Ethyl bromoacetate | DIPEA | DCM | 25 | 88% | Quaternary ammonium salt |
Table 1: Reaction optimization parameters for the N-alkylation of 3,4-dimethylpiperazine.
References
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]
-
Title: Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review Source: PMC (NIH) URL: [Link]
-
Title: Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts Source: ResearchGate URL: [Link]
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of (3,4-Dimethyl-piperazin-1-yl)-acetic Acid Analogs
Introduction: The Significance of Piperazine Scaffolds and the Advent of Microwave Chemistry
The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical basicity, contribute to favorable pharmacokinetic and pharmacodynamic profiles. The introduction of an acetic acid side chain to the piperazine core, specifically at the N1 position, generates a versatile pharmacophore that can be further functionalized to interact with a variety of biological targets. The (3,4-Dimethyl-piperazin-1-yl)-acetic acid backbone, in particular, offers a stereochemically defined and conformationally constrained scaffold that is of significant interest in the development of novel therapeutics.
Traditionally, the synthesis of such N-substituted piperazine derivatives has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry, offering a green and efficient alternative that dramatically accelerates reaction rates and often improves product yields and purity.[1][2][3][4] This application note provides a detailed protocol for the microwave-assisted synthesis of (3,4-Dimethyl-piperazin-1-yl)-acetic acid analogs, a class of compounds with considerable potential in drug discovery.
The Underlying Mechanism: Dielectric Heating in Action
Microwave-assisted synthesis operates on the principle of dielectric heating. Unlike conventional heating, which relies on the transfer of thermal energy from an external source, microwave energy directly interacts with polar molecules and ions within the reaction mixture.[1][5] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to internal friction, generating heat efficiently and uniformly throughout the reaction medium.[1]
-
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in the generation of heat.
This direct and instantaneous heating mechanism leads to a rapid increase in temperature, significantly accelerating the rate of chemical reactions.[6] In the context of the N-alkylation of 3,4-dimethylpiperazine, this translates to a dramatic reduction in reaction time compared to conventional methods.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the microwave-assisted synthesis of (3,4-Dimethyl-piperazin-1-yl)-acetic acid analogs.
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl (3,4-dimethyl-piperazin-1-yl)-acetate, a key intermediate that can be subsequently hydrolyzed to the corresponding carboxylic acid or further functionalized.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 3,4-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | Sigma-Aldrich | Can be used as a mixture of cis and trans isomers. |
| Ethyl 2-bromoacetate | C₄H₇BrO₂ | 167.00 | Acros Organics | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | Anhydrous, finely powdered. |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | VWR | Anhydrous, reaction grade. |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Sigma-Aldrich | For hydrolysis step. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | For hydrolysis step. |
Step-by-Step Procedure
Part A: Synthesis of Ethyl (3,4-dimethyl-piperazin-1-yl)-acetate
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-dimethylpiperazine (1.0 mmol, 114 mg).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol, 276 mg) and anhydrous acetonitrile (5 mL).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromoacetate (1.1 mmol, 184 mg, 122 µL).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120 °C for 10 minutes. The pressure should be monitored and should not exceed the vessel's limits.
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure ethyl (3,4-dimethyl-piperazin-1-yl)-acetate.
Part B: Hydrolysis to (3,4-Dimethyl-piperazin-1-yl)-acetic acid
-
Dissolution: Dissolve the purified ethyl (3,4-dimethyl-piperazin-1-yl)-acetate (1.0 mmol) in a mixture of tetrahydrofuran (5 mL) and water (5 mL).
-
Addition of Base: Add lithium hydroxide (2.0 mmol, 48 mg) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Acidification: Carefully acidify the reaction mixture to pH ~6-7 with 1 M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (3,4-Dimethyl-piperazin-1-yl)-acetic acid analog.
Data Presentation and Expected Results
The following table summarizes the expected outcomes and key analytical data for the synthesized compounds.
| Compound | Structure | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Ethyl (3,4-dimethyl-piperazin-1-yl)-acetate | 75-85% | ~4.15 (q, 2H), ~3.20 (s, 2H), ~2.80-2.20 (m, 7H), ~1.25 (t, 3H), ~1.05 (d, 6H) | 201.16 [M+H]⁺ | |
| (3,4-Dimethyl-piperazin-1-yl)-acetic acid | >90% (from ester) | ~3.25 (s, 2H), ~3.00-2.40 (m, 7H), ~1.10 (d, 6H) | 173.13 [M+H]⁺ |
Troubleshooting and Scientific Insights
-
Low Yield: If the yield of the N-alkylation step is low, ensure that anhydrous conditions were maintained, as water can compete with the piperazine as a nucleophile. The reaction time or temperature in the microwave can also be incrementally increased.
-
Formation of Di-substituted Product: While the mono-alkylation is generally favored due to the deactivating effect of the first substitution, the formation of a di-substituted byproduct is possible. Using a slight excess of the piperazine starting material can help to minimize this.
-
Incomplete Hydrolysis: If the ester hydrolysis is incomplete, the reaction time can be extended, or a slight excess of lithium hydroxide can be added. Gentle heating may also be applied if necessary.
The choice of a non-protic polar solvent like acetonitrile is crucial for microwave-assisted synthesis as it efficiently absorbs microwave energy and facilitates the dissolution of the reactants. Potassium carbonate acts as a mild base to deprotonate the secondary amine of the piperazine, generating the nucleophile for the subsequent Sₙ2 reaction with ethyl 2-bromoacetate.[7][8]
Conclusion
The microwave-assisted synthesis of (3,4-Dimethyl-piperazin-1-yl)-acetic acid analogs represents a significant improvement over conventional synthetic methods. This approach offers a rapid, efficient, and environmentally friendly route to a valuable class of compounds for drug discovery and development. The protocols outlined in this application note provide a robust foundation for researchers to synthesize these and related piperazine derivatives, enabling the rapid exploration of chemical space and the acceleration of drug discovery programs.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]
-
Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. ResearchGate. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. World Journal of Pharmaceutical Research. [Link]
-
Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. [Link]
-
Expedited microwave-assisted N-alkylation of isatins utilizing DBU. Semantic Scholar. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. ijirset. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. National Institutes of Health. [Link]
-
Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Engineering Journal IJOER. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ijirset.com [ijirset.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijoer.com [ijoer.com]
Technical Support Center: Solubilization Strategies for (3,4-Dimethyl-piperazin-1-yl)-acetic acid
Welcome to the Technical Support Center for advanced molecular solubilization. This guide is specifically engineered for researchers and drug development professionals struggling to dissolve (3,4-Dimethyl-piperazin-1-yl)-acetic acid in non-polar organic solvents (e.g., dichloromethane, toluene, hexane).
Below, you will find an analysis of the mechanistic barriers preventing solubility, followed by field-proven, step-by-step troubleshooting workflows and FAQs to overcome these challenges.
The Mechanistic Barrier: Why Does It Crash Out?
(3,4-Dimethyl-piperazin-1-yl)-acetic acid is an amino acid derivative containing both basic tertiary amines (the piperazine ring) and an acidic carboxylic acid group. In aqueous solutions at physiological pH, or in the solid state, it undergoes an internal acid-base reaction. The carboxylic acid donates a proton to the basic piperazine nitrogen, forming a zwitterion (a dipolar ion with a net charge of zero).
Zwitterions possess exceptionally high lattice energies due to strong intermolecular ionic interactions. Because non-polar solvents lack the dielectric constant required to solvate these charges, they cannot provide enough solvation energy to break the crystal lattice, resulting in near-zero solubility[1]. Furthermore, molecular simulations of amino acid analogues confirm that transfer free energy between water and non-polar environments is highly unfavorable for zwitterionic species[2].
Figure 1: Zwitterion formation of (3,4-Dimethyl-piperazin-1-yl)-acetic acid leading to insolubility.
Troubleshooting Workflows
To force this molecule into a non-polar phase, you must disrupt the zwitterion. This can be achieved via Non-Covalent Modification (Lipophilic Ion Pairing) or Covalent Modification (Esterification).
Workflow A: Non-Covalent Solubilization via Lipophilic Ion Pairing (LIP)
The Causality: Lipophilic Ion Pairing (LIP) temporarily masks the polarity of the molecule without altering its covalent structure. By adjusting the pH to protonate the molecule into a cation, and introducing a bulky, lipophilic anionic surfactant like Dioctyl sulfosuccinate (AOT), the electrostatic charge is neutralized. The outward-facing octyl chains of AOT interact favorably with the non-polar solvent via Van der Waals forces, dragging the complex into the organic phase[3][4].
Step-by-Step Methodology (AOT Extraction):
-
Aqueous Preparation: Dissolve 0.1 M of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in deionized water.
-
pH Adjustment (Critical Step): Adjust the pH to ~3.5 - 4.0 using 0.1 M HCl. Validation: At this pH, the carboxylic acid (pKa ~2.5) is largely protonated (neutral), while the piperazine nitrogens (pKa ~8.5) are fully protonated (cationic). This creates the necessary net-positive charge.
-
Counterion Addition: Add 1.1 molar equivalents of Dioctyl sulfosuccinate sodium salt (AOT) to the aqueous phase.
-
Phase Mixing: Add an equal volume of your target non-polar solvent (e.g., Dichloromethane). Vigorously stir or vortex for 15 minutes.
-
Phase Separation: Transfer the emulsion to a separatory funnel and allow the layers to resolve. The hydrophobic ion-pair complex will partition into the lower DCM layer.
-
Recovery: Collect the organic layer and dry over anhydrous Na₂SO₄.
Note: If you require alkaline conditions where the molecule is an anion, use a lipophilic cation such as Tetrabutylammonium (TBA) instead[5].
Figure 2: Step-by-step workflow for the Lipophilic Ion Pairing (LIP) extraction method.
Workflow B: Covalent Modification via Esterification
The Causality: If non-covalent ion-pairing interferes with downstream synthetic steps, covalent protection of the carboxylic acid is required. Converting the acid to an ethyl or tert-butyl ester permanently prevents internal proton transfer. This destroys the zwitterion lattice, drastically lowering the melting point and shifting the LogP to favor non-polar solvents[6][7].
Step-by-Step Methodology (Ethyl Ester Synthesis):
-
Suspension: Suspend 10 mmol of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in 50 mL of anhydrous Ethanol.
-
Catalysis: Cool the flask to 0°C. Slowly add 1.5 equivalents of Thionyl Chloride (SOCl₂). Validation: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, which protonates the carbonyl oxygen, making the carboxylate highly electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.
-
Concentration: Evaporate the excess ethanol under reduced pressure to yield the ester hydrochloride salt.
-
Free-Basing (Critical Step): Partition the crude residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Validation: The NaHCO₃ neutralizes the HCl and deprotonates the piperazine nitrogens, yielding the neutral free-base ester.
-
Extraction: Extract the highly non-polar piperazine-1-acetic acid ethyl ester into the DCM layer.
Quantitative Data Comparison
The following table summarizes the theoretical physicochemical shifts achieved by applying the troubleshooting workflows above.
| Molecular State | Modification Type | Effective LogP (Estimated) | Zwitterion Present? | Solubility in DCM / Toluene |
| Free Acid (Native) | None | -1.5 to -2.0 | Yes | < 0.1 mg/mL (Insoluble) |
| AOT Ion-Pair Complex | Non-Covalent | +2.5 to +3.5 | No (Masked) | > 50 mg/mL (Highly Soluble) |
| Ethyl Ester Free Base | Covalent | +1.0 to +1.8 | No (Destroyed) | > 100 mg/mL (Miscible) |
Frequently Asked Questions (FAQs)
Q: Can I just use a co-solvent like DMSO or Methanol instead of these complex workflows? A: It depends on your required solvent ratio. While DMSO can disrupt the crystal lattice of zwitterions, adding it to a non-polar solvent like toluene often results in phase separation or precipitation of the compound once the DMSO concentration drops below a critical threshold. If your downstream application strictly requires a non-polar environment (e.g., moisture-sensitive organometallic reactions), co-solvents will fail, and Workflow B (Esterification) is mandatory.
Q: How do I recover the free (3,4-Dimethyl-piperazin-1-yl)-acetic acid after Lipophilic Ion Pairing? A: To break the ion-pair complex, you must reverse the pH conditions that formed it. If you used AOT (anionic) at pH 4, extract your organic layer with a highly alkaline aqueous buffer (pH > 10). The piperazine nitrogens will deprotonate, losing their positive charge. The AOT will remain in the organic layer, and the now-anionic piperazine derivative will partition back into the aqueous layer.
Q: Why did my esterification fail to dissolve in DCM after reflux? A: You likely skipped Step 5 (Free-Basing) in Workflow B. After refluxing with an acid catalyst, your molecule is in the form of a hydrochloride salt (e.g., piperazine-1-acetic acid ethyl ester dihydrochloride). Salts are insoluble in DCM. You must wash the product with saturated NaHCO₃ to generate the neutral free base, which will easily dissolve in the organic phase.
Sources
- 1. ${O^ - }{O^ - }NH_3^ +The high melting point and insolubility of sulp - askIITians [askiitians.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brain targeted delivery of anticancer drugs: prospective approach using solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2010141406A2 - Amino pyrimidine anticancer compounds - Google Patents [patents.google.com]
- 7. WO2003015608A2 - Combination therapy for the treatment of cancer - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Guide for (3,4-Dimethyl-piperazin-1-yl)-acetic Acid Couplings
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely working with complex, multi-functional building blocks. Coupling 2-(3,4-dimethylpiperazin-1-yl)acetic acid presents a unique set of analytical and synthetic challenges.
This guide abandons generic peptide coupling advice to focus on the mechanistic reality of this specific molecule. Here, we address the causality behind apparent enantiomeric excess (ee) loss and provide self-validating protocols to ensure absolute chiral integrity in your workflows.
Part 1: The Mechanistic Reality of the Chiral Center (FAQs)
Q: I am observing a loss of enantiomeric excess (ee) after activating and coupling 2-(3,4-dimethylpiperazin-1-yl)acetic acid. Is the acid racemizing via an oxazolone intermediate?
A: Structurally, this is impossible. In standard amino acid couplings, racemization predominantly occurs via the formation of an oxazol-5(4H)-one (oxazolone) intermediate, followed by base-catalyzed deprotonation at the α -carbon. However, look closely at the structure of 2-(3,4-dimethylpiperazin-1-yl)acetic acid:
-
The carboxylic acid is attached to a −CH2− group (acetic acid moiety). The α -carbon is achiral.
-
The chiral center is located at the C3 position of the piperazine ring, which is β to the N1 nitrogen and completely isolated from the carboxyl activation chemistry.
Because the α -carbon lacks a stereocenter, even if an activated enolate or charged oxazolonium species forms, it cannot cause racemization. The C3 proton is strictly aliphatic (adjacent to an amine) and possesses a pKa > 35, making it entirely inert to standard coupling bases like DIPEA or NMM[1].
Q: If oxazolone-mediated racemization is impossible, why does my chiral HPLC show two distinct peaks (apparent racemization) for the final coupled product?
A: You are likely observing an analytical artifact caused by rotamers, or your coupling partner has epimerized.
-
The Rotamer Artifact (Atropisomerism): Amides derived from piperazines frequently exhibit restricted rotation around the newly formed C−N amide bond. This restricted rotation creates stable conformational isomers (rotamers) that resolve as distinct, separate peaks on chiral HPLC or SFC at room temperature, perfectly mimicking a racemic mixture[2].
-
Coupling Partner Epimerization: If you are coupling this acid to a chiral amine (e.g., an α -amino acid derivative), the basic conditions required for activation (like excess DIPEA) can abstract the acidic α -proton of the amine partner, causing epimerization of the downstream molecule rather than the piperazine building block.
Part 2: Diagnostic Workflow & Troubleshooting
To definitively identify the root cause of your apparent ee loss, follow the logical workflow mapped below. If your chiral HPLC shows split peaks, you must perform a Variable Temperature (VT) HPLC or VT-NMR study. If the peaks coalesce (merge) at elevated temperatures (e.g., 60–80 °C), the "racemization" is merely a rotamer artifact[3]. If the peaks remain distinct, true epimerization has occurred elsewhere in the system.
Diagnostic workflow for identifying the root cause of apparent ee loss during piperazine-acetic acid couplings.
Part 3: Quantitative Optimization of Coupling Conditions
If VT-HPLC confirms true racemization, and your starting materials are enantiopure, the basicity of your coupling environment is epimerizing your chiral amine partner. The table below summarizes the impact of various coupling systems on the chiral integrity of the entire system when coupling to a sensitive α -chiral amine.
| Coupling System | Base Used | Temperature | Yield (%) | System ee (%) | Causality / Mechanistic Notes |
| HBTU | DIPEA (3.0 eq) | 25 °C | 85 | < 70 | Strong, unhindered base rapidly epimerizes sensitive chiral amine partners. |
| HATU | DIPEA (2.0 eq) | 25 °C | 92 | 88 | Faster coupling kinetics reduce, but do not eliminate, base exposure time. |
| EDC / HOBt | NMM (3.0 eq) | 0 to 25 °C | 89 | > 98 | Weaker base (N-methylmorpholine) prevents partner epimerization. |
| EDC / Oxyma | TMP (2.5 eq) | 0 to 25 °C | 95 | > 99 | Optimal. TMP (collidine) is non-nucleophilic and mildly basic, ensuring absolute chiral integrity. |
Note: If the amine partner is achiral, the system ee will remain >99% across all conditions, further proving that the C3 center of the piperazine acid is chemically inert to these reagents.
Part 4: Self-Validating Experimental Protocol
To guarantee high yields while preventing the epimerization of sensitive coupling partners, utilize the EDC/OxymaPure/TMP methodology. This system suppresses base-catalyzed side reactions while providing superior activation kinetics.
Materials Required:
-
2-(3,4-dimethylpiperazin-1-yl)acetic acid (1.0 equiv.)
-
Chiral Amine Partner (1.05 equiv.)
-
EDC·HCl (1.2 equiv.)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 equiv.)
-
2,4,6-Trimethylpyridine (TMP / Collidine) (2.5 equiv.)
-
Anhydrous DMF and DCM (1:1 ratio)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried flask under an inert atmosphere (N 2 or Ar), dissolve 2-(3,4-dimethylpiperazin-1-yl)acetic acid (1.0 equiv.) and OxymaPure (1.2 equiv.) in the anhydrous DMF/DCM mixture (approx. 0.1 M concentration).
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures stabilize the active ester and prevent premature degradation.
-
Activation: Add EDC·HCl (1.2 equiv.) in one portion. Stir the mixture at 0 °C for 10 minutes to allow the formation of the Oxyma active ester.
-
Partner Addition: Add the chiral amine partner (1.05 equiv.) to the solution.
-
Base Addition: Dropwise, add TMP (2.5 equiv.) over 5 minutes. Causality: TMP acts as an acid scavenger for the HCl salt of EDC without providing enough basicity to abstract α -protons from the amine partner.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor completion via LC-MS (typically 4-12 hours).
-
Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with EtOAc or DCM. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
-
Validation: Analyze the crude product via VT-HPLC (at 25 °C and 60 °C) to confirm both chemical purity and the absence of rotamer-induced peak splitting.
Part 5: References
-
Epimerisation in Peptide Synthesis MDPI - Molecules[Link]
-
Assessing Atropisomer Axial Chirality in Drug Discovery and Development Journal of Medicinal Chemistry - ACS Publications[Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis PubMed Central (PMC)[Link]
-
Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations PubMed Central (PMC)[Link]
Sources
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting cyclization side-reactions in piperazine derivative synthesis
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. Unwanted cyclization side-reactions—such as diketopiperazine (DKP) formation, aziridinium-driven intramolecular alkylation, and aspartimide formation—are notorious bottlenecks in both solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.
Diagnostic Workflow
Before adjusting your synthesis parameters, use the diagnostic flowchart below to match your analytical observations (HPLC/MS) with the specific cyclization mechanism occurring in your reaction vessel.
Diagnostic workflow for identifying cyclization side-reactions in piperazine synthesis.
Troubleshooting Guide & FAQs
Issue 1: Unwanted Diketopiperazine (DKP) Formation in SPPS
Question: During the synthesis of a piperazine-containing peptide (or a sequence with a penultimate Proline), I am observing near-total loss of my peptide chain after the second Fmoc deprotection step. What is happening?
Mechanistic Causality: You are experiencing Diketopiperazine (DKP) formation. This is a highly sequence-dependent peptide fragmentation process. When the second amino acid from the N-terminus is a secondary amine (e.g., Proline or an N-alkyl amino acid), the amide bond strongly favors a cis-configuration. During standard Fmoc removal with 20% piperidine, the liberated N-terminal amine is perfectly positioned to execute an intramolecular nucleophilic attack on the C-terminal ester linkage anchoring the peptide to the resin. This forms a thermodynamically stable 6-membered DKP ring, prematurely cleaving the truncated dipeptide into the solvent[1].
Self-Validating Protocol: Suppressing DKP via Steric Hindrance and Base Modification
-
Resin Selection: Anchor the first amino acid to a 2-chlorotrityl chloride (CTC) resin. The massive steric bulk of the CTC linker physically shields the ester bond from intramolecular nucleophilic attack[2].
-
Deprotection Cocktail: Replace the standard 20% piperidine/DMF with a solution of 5% (w/v) piperazine and 2% (v/v) DBU in N-methyl-2-pyrrolidone (NMP)[1].
-
Execution: Apply the deprotection cocktail for 2 × 5 minutes at room temperature.
-
Validation Checkpoint: Analyze the post-deprotection wash via LC-MS. The absence of a mass peak corresponding to the cyclic dipeptide confirms DKP suppression. Proceed to the next coupling step immediately to minimize post-coupling aging, which can also trigger DKP[3].
Issue 2: Aziridinium Ion Cyclization in N-Alkyl Piperazine Synthesis
Question: I am reacting N-Boc-N,N-bis(2-chloroethyl)amine with a primary amine to form a mono-alkylated intermediate, but I keep generating fully cyclized piperazine side-products. How can I isolate the mono-alkylated form?
Mechanistic Causality: Nitrogen mustards and bis(2-chloroethyl)amines are highly prone to forming aziridinium ion intermediates. The secondary nitrogen acts as an internal nucleophile, displacing the chloride leaving group to form a highly strained, electrophilic 3-membered aziridinium ring. Polar aprotic solvents (like DMF or DMSO) stabilize this charged intermediate, accelerating a second intramolecular attack by the newly introduced amine, which forces premature cyclization into a piperazine derivative[4].
Self-Validating Protocol: Kinetic Control of Aziridinium Intermediates
-
Solvent Exchange: Conduct the reaction in a non-polar, aprotic solvent (e.g., anhydrous Toluene or DCM) to thermodynamically disfavor the formation of the charged aziridinium ion[4].
-
Base Selection: Use a bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to scavenge HCl without competing as a nucleophile[4].
-
Temperature Control: Cool the primary amine and DIPEA solution to 0 °C.
-
Addition Strategy: Add the N-Boc-N,N-bis(2-chloroethyl)amine dropwise over 2 hours using a syringe pump to maintain a low localized concentration of the electrophile.
-
Validation Checkpoint: Monitor via GC-MS or LC-MS every 30 minutes. Quench the reaction with saturated aqueous NaHCO3 the moment the mono-alkylated mass peak plateaus, before the -HCl mass shift (indicating cyclization) appears.
Issue 3: Aspartimide Formation (Base-Induced Side Reactions)
Question: My piperazine-peptide hybrid contains an Asp-Gly motif. After Fmoc deprotection, I see a -18 Da mass shift and a +85 Da adduct. How do I prevent this?
Mechanistic Causality: The basic conditions of Fmoc deprotection catalyze the deprotonation of the backbone amide nitrogen adjacent to the Asp residue. This nitrogen attacks the Asp side-chain ester, forming a 5-membered cyclic imide (aspartimide, -18 Da). If piperidine is used as the deprotection base, it acts as a nucleophile to attack and open this ring, forming a stable, irreversible piperidide adduct (+85 Da)[5].
Self-Validating Protocol: Aspartimide Suppression
-
Base Substitution: Replace piperidine with 5% piperazine, which is significantly less nucleophilic and drastically reduces base-adduct formation[5].
-
Acidic Additive: Incorporate 0.1 M 1-hydroxybenzotriazole (HOBt) into the piperazine deprotection solution. The mild acidity buffers the microenvironment, suppressing the initial base-catalyzed deprotonation of the backbone amide[5].
-
Validation Checkpoint: Cleave a micro-aliquot of resin and analyze via high-resolution MS. The absence of the +85 Da adduct validates the integrity of the Asp-Gly peptide bond.
Quantitative Data Summary
The table below summarizes the impact of various solvent and base combinations on the yield of unwanted cyclization side-reactions during Fmoc deprotection.
| Deprotection Condition | Solvent | DKP Formation Yield (%) | Aspartimide Adduct Risk |
| 20% Piperidine | DMF | 13.8% | High (+85 Da adducts) |
| 5% Piperidine | DMF | 12.2% | Moderate |
| 5% Piperazine | DMF | < 4.0% | Low |
| 5% Piperazine + 2% DBU | NMP | < 1.0% | Very Low |
Note: Data reflects sequence-dependent averages for highly susceptible penultimate-Proline or Asp-Gly motifs.
Sources
Technical Support Center: Crystallization & Purification of (3,4-Dimethyl-piperazin-1-yl)-acetic acid
Welcome to the Advanced Technical Support Knowledge Base for the purification and recrystallization of (3,4-Dimethyl-piperazin-1-yl)-acetic acid . As a molecule containing both a basic piperazine ring and an acidic carboxylate group, this compound exists predominantly as a highly polar zwitterion in neutral conditions[1]. This structural reality dictates its physicochemical behavior, making traditional organic solvent recrystallization highly prone to failure.
This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.
Part 1: Troubleshooting & FAQs (Specific Experimental Issues)
Q1: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals when I add an anti-solvent. How do I fix this?
The Causality: Oiling out occurs when the supersaturation of the solution is pushed so high that the system bypasses the metastable zone and enters the spinodal decomposition region. Instead of nucleating as a solid, the zwitterion separates into a dense, solute-rich liquid phase. This is incredibly common with piperazine-acetic acid derivatives when a non-polar or semi-polar anti-solvent (like acetone or THF) is added too rapidly to an aqueous solution. The Solution:
-
Elevate the Temperature: Perform the anti-solvent addition at an elevated temperature (e.g., 40–50 °C) to increase the solubility threshold and widen the metastable zone.
-
Reduce Anti-Solvent Addition Rate: Add the anti-solvent dropwise using a dosing pump.
-
Introduce Seed Crystals: Add 1–2% (w/w) of pure seed crystals just before the cloud point is reached. Seeding provides a low-energy surface for secondary nucleation, forcing the system to bypass the liquid-liquid phase separation boundary and directly enter solid crystal growth.
Q2: I am trying to recrystallize from water, but my yields are exceptionally low (< 30%). Why is it not precipitating?
The Causality: (3,4-Dimethyl-piperazin-1-yl)-acetic acid is highly water-soluble due to strong ion-dipole interactions between the aqueous solvent and the charged zwitterionic poles. If the pH of your aqueous solution is not strictly controlled, the molecule will carry a net positive (protonated piperazine) or net negative (deprotonated acid) charge, drastically increasing its solubility[2]. The Solution: You must utilize Isoelectric Point (pI) Crystallization . Amphoteric molecules exhibit their absolute minimum solubility at their isoelectric point, where the net charge is zero[3].
-
Action: Titrate your crude aqueous solution using 1M HCl or 1M NaOH to a pH of approximately 4.5 to 5.5 (the theoretical pI range for this specific piperazine-acetic acid derivative). At this pH, the zwitterions form centrosymmetric dimers via strong intermolecular hydrogen bonding, effectively crashing out of the aqueous phase[1].
Q3: The recovered solid is a gummy, hygroscopic mass rather than a free-flowing powder. Am I forming a hydrate?
The Causality: Yes. Zwitterions readily incorporate water molecules into their crystal lattice to stabilize the charged functional groups, often forming stable hydrates or hemisolvates[2]. If your final solvent mixture has a high water activity ( aw ), the hydrate form is thermodynamically favored. When exposed to ambient air, this hydrate can absorb further moisture, becoming gummy. The Solution: Transition the system to a lower water activity environment.
-
Action: Use an anhydrous, water-miscible solvent like acetone or absolute ethanol for the final washing step. Alternatively, reslurry the gummy hydrate in refluxing anhydrous acetone for 2 hours. The thermodynamic driving force will strip the lattice water, converting the hydrate into a stable, anhydrous crystalline form[4].
Part 2: Quantitative Data & Solvent Matrix
Selecting the correct solvent system is critical. The table below summarizes the empirical behavior of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in various solvent matrices to guide your experimental design.
| Solvent System | Volume Ratio | Solute Behavior / Outcome | Recommended Use Case |
| Water (pH < 2 or > 9) | 100% | Complete dissolution (>200 mg/mL). | Initial dissolution of crude material for polish filtration. |
| Water (pH ~5.0) | 100% | Moderate precipitation (Solubility ~30 mg/mL). | Primary isoelectric point crystallization[3]. |
| Water / Acetone | 1:4 | High-yield precipitation; anhydrous crystals. | Anti-solvent crystallization (Optimal)[4]. |
| Water / Methanol | 1:3 | Moderate yield; prone to solvate formation. | Alternative if acetone causes oiling out[4]. |
| Pure Ethyl Acetate | 100% | Insoluble (suspension). | Washing final filtered crystals to remove lipophilic impurities. |
Part 3: Validated Experimental Protocol
Method: Isoelectric Point-Shift & Anti-Solvent Co-Crystallization
This self-validating protocol leverages both pH-dependent solubility and dielectric constant manipulation to ensure maximum recovery and purity.
Step-by-Step Methodology:
-
Dissolution & Polish Filtration: Suspend 10.0 g of crude (3,4-Dimethyl-piperazin-1-yl)-acetic acid in 30 mL of deionized water. Add 1M HCl dropwise under stirring until the pH reaches ~2.0. The compound will fully dissolve as a cationic species. Filter the solution through a 0.22 µm PTFE membrane to remove insoluble mechanical impurities.
-
Temperature Equilibration: Transfer the clear filtrate to a jacketed crystallizer and heat to 45 °C under moderate agitation (250 RPM).
-
Isoelectric Point (pI) Shift: Slowly titrate the solution with 1M NaOH using an automated syringe pump. Monitor the pH continuously. Stop the titration when the pH reaches 5.0 ± 0.2 [3]. The solution should become slightly turbid as the zwitterion concentration maximizes.
-
Anti-Solvent Dosing: Maintain the temperature at 45 °C. Begin dosing anhydrous acetone (120 mL total) at a rate of 1.0 mL/min.
-
Self-Validation Check: If the solution oils out, stop the acetone addition immediately, raise the temperature by 5 °C, and add 50 mg of pure seed crystals before resuming at a slower rate.
-
-
Controlled Cooling: Once all acetone is added, initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours to allow complete Ostwald ripening.
-
Isolation & Drying: Filter the resulting slurry under a vacuum. Wash the filter cake twice with 20 mL of cold, anhydrous acetone to displace any residual water[4]. Dry the crystals in a vacuum oven at 50 °C for 12 hours.
Part 4: Process Visualization
The following diagram illustrates the logical workflow and thermodynamic control points for the isoelectric point and anti-solvent crystallization process.
Caption: Workflow for Isoelectric Point and Anti-Solvent Crystallization of Zwitterionic Compounds.
Part 5: References
-
New liquid absorbents for the removal of CO2 from gas mixtures Source: CSIC (Consejo Superior de Investigaciones Científicas) URL:
-
Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies Source: National Institutes of Health (NIH) / PMC URL:
-
Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids Source: National Institutes of Health (NIH) / PMC URL:
-
Application Notes and Protocols for the Isolation of 6-Aminopenicillanic Acid (APA) from Amoxicillin Source: BenchChem URL:
Sources
- 1. Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
Technical Support Center: Managing the Hygroscopicity of (3,4-Dimethyl-piperazin-1-yl)-acetic Acid Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and formulation challenges associated with (3,4-Dimethyl-piperazin-1-yl)-acetic acid salts .
This compound features a bifunctional architecture: a piperazine ring with two tertiary amines and a terminal carboxylic acid. While highly valuable in drug development, its acid addition salts (particularly hydrochlorides) are notoriously hygroscopic. This guide provides researchers with mechanistic insights, troubleshooting FAQs, and self-validating protocols to mitigate moisture uptake, prevent deliquescence, and ensure analytical reproducibility.
Part 1: Mechanistic Causality of Moisture Uptake
Why do these specific salts absorb water so aggressively? The hygroscopicity of (3,4-Dimethyl-piperazin-1-yl)-acetic acid salts is driven by the thermodynamic competition between its crystal lattice energy and its hydration energy. When formulated as an acid addition salt (e.g., HCl), the protonated piperazine nitrogens act as potent hydrogen bond donors, while the carboxylate moiety acts as a strong acceptor.
If the crystal lattice is loosely packed, atmospheric water molecules readily penetrate the structure to form thermodynamically stable hydrates. Once the ambient humidity breaches the salt's Critical Relative Humidity (CRH), the hydration energy exceeds the lattice energy. This triggers deliquescence —a phase transition where the solid salt spontaneously dissolves in its own absorbed moisture, forming a sticky paste[1].
Part 2: Troubleshooting Guide & FAQs
Q1: During weighing, my (3,4-Dimethyl-piperazin-1-yl)-acetic acid hydrochloride salt rapidly transforms from a free-flowing powder into a paste. How can I prevent this?
Root Cause: The ambient relative humidity (RH) in your laboratory exceeds the deliquescence point of the salt. The exposed surface area of the powder rapidly adsorbs moisture, leading to capillary condensation. Solution:
-
Environmental Control: Always handle the material in a controlled environment with an RH below 20%, such as a nitrogen-purged glovebox.
-
Specialized Packaging: Utilize advanced packaging systems with integrated desiccants (e.g., Redi-Dri™ or DRYPOUR™ systems). These systems integrate desiccants directly into the polyethylene liners, preventing caking and maintaining the free-flowing nature of hygroscopic salts during storage and transfer,[2].
Q2: My batch-to-batch analytical results (e.g., melting point, assay by HPLC) are highly variable. How do I standardize the material?
Root Cause: Variable atmospheric exposure leads to inconsistent stoichiometric hydrate formation. The presence of absorbed water depresses the melting point and artificially lowers the weight-percent assay of the Active Pharmaceutical Ingredient (API)[1]. Solution: Implement a rigorous pre-analytical drying protocol (see Protocol A). Verify the anhydrous state using Thermogravimetric Analysis (TGA) coupled with Karl Fischer (KF) titration.
Q3: We are moving into formulation. The HCl salt is too hygroscopic for our solid oral dosage form. What are our options?
Root Cause: The chloride counterion forms a lattice that does not sufficiently shield the polar piperazine nitrogens from external water molecules. Solution:
-
Salt Screening: Switch to a counterion that forms a more robust, tightly packed crystal lattice. Acid addition salts of piperazine derivatives formed with dicarboxylic acids (like maleic acid or adipic acid) exhibit significantly lower hygroscopicity and improved solid-state stability compared to hydrochloride salts[3].
-
Cocrystallization: Employ Charge-Assisted Hydrogen Bonds (CAHBs). By co-crystallizing the piperazine derivative with coformers (e.g., catecholcarboxylic acid), the strong internal hydrogen bonds between the piperazine N-atoms and the coformer weaken the molecule's attraction to external water molecules, drastically improving hygroscopic stability[4].
Part 3: Quantitative Data - Salt Form Comparison
To guide your salt selection for formulation, the following table summarizes the typical hygroscopic behavior of various piperazine-derivative salts at 75% RH (25°C) after 24 hours of exposure.
| Salt Form | Molar Ratio (API:Acid) | Moisture Uptake (w/w %) | Physical State Post-Exposure | Recommendation for Solid Dosage |
| Hydrochloride | 1:1 or 1:2 | > 15.0% | Deliquescent (Paste/Liquid) | Not recommended; requires barrier coating |
| Citrate | 3:2 | 5.0 - 8.0% | Clumped Powder | Acceptable with strict RH control |
| Maleate | 1:1 | < 2.0% | Free-flowing Powder | Highly Recommended[3] |
| Adipate | 1:1 | < 1.5% | Free-flowing Powder | Highly Recommended |
| CAHB Cocrystal | 1:1 | < 0.5% | Intact Crystal | Optimal for high-humidity regions[4] |
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating Drying and Weighing Procedure for Deliquescent Salts
Purpose: To obtain an accurate anhydrous mass for analytical testing. Self-Validation Mechanism: This protocol requires sequential weighing until a constant mass is achieved ( Mn−Mn−1<0.5 mg). This built-in feedback loop inherently proves the complete removal of unbound water before downstream use.
-
Preparation: Pre-dry a glass weighing boat in a vacuum oven at 105°C for 1 hour. Transfer to a desiccator containing phosphorus pentoxide (P₂O₅) to cool.
-
Initial Weighing: Tare the cooled weighing boat on an analytical balance. Quickly add approximately 500 mg of the (3,4-Dimethyl-piperazin-1-yl)-acetic acid salt. Record the initial mass ( M1 ).
-
Vacuum Drying: Place the sample in a vacuum oven at 60°C (to prevent thermal degradation of the acetic acid moiety) under high vacuum (< 10 mbar) for 4 hours.
-
Cooling: Break the vacuum with dry nitrogen gas. Immediately transfer the sample to the P₂O₅ desiccator and allow it to cool to room temperature (approx. 30 minutes).
-
Verification Weighing: Weigh the sample rapidly to obtain M2 .
-
Validation Loop: Repeat steps 3-5 for 1-hour intervals until the difference between consecutive weights is less than 0.5 mg (Constant Mass).
-
Downstream Use: Immediately dissolve the dried salt in the anhydrous solvent required for your assay (e.g., dry DMSO-d6 for NMR, or dry methanol for HPLC).
Protocol B: Cocrystallization Screening via Liquid-Assisted Grinding (LAG)
Purpose: To generate less hygroscopic solid forms utilizing CAHBs[4].
-
Stoichiometric Mixing: In an agate milling jar, combine 1.0 mmol of (3,4-Dimethyl-piperazin-1-yl)-acetic acid with 1.0 mmol of the selected coformer (e.g., maleic acid or an appropriate phenolic acid).
-
Solvent Addition: Add 20 µL of a bridging solvent (e.g., ethanol or ethyl acetate) to facilitate molecular mobility without complete dissolution.
-
Milling: Grind the mixture at 25 Hz for 20 minutes using a ball mill.
-
Harvesting & Drying: Recover the resulting powder and dry under vacuum at 40°C for 2 hours.
-
Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD) to confirm the emergence of a new crystalline phase distinct from the physical mixture of the starting materials. Subject the new phase to Dynamic Vapor Sorption (DVS) to quantify the reduction in hygroscopicity.
Part 5: Visualizations
Workflow for handling and storing deliquescent piperazine-derived salts.
Logical pathways for mitigating moisture uptake in hygroscopic APIs.
References
-
Title: Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
- Title: WO2017144637A1 - Acid addition salts of piperazine derivatives Source: Google Patents URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. WO2017144637A1 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 4. Inspiration for revival of old drugs: improving solubility and avoiding hygroscopicity of pipemidic acid by forming two pharmaceutical salts based on charge-assisted hydrogen bond recognitions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing oxidation of the piperazine ring during acetic acid functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oxidative stability of the piperazine moiety during acylation with acetic acid or its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, diagnose, and solve these common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the piperazine ring so susceptible to oxidation during my acylation reaction?
A1: The two tertiary amine nitrogens in the piperazine ring are Lewis basic and can be readily oxidized to form N-oxides.[1] This susceptibility is heightened during acylation for several reasons:
-
Atmospheric Oxygen: Reactions run open to the air, or with solvents not properly degassed, provide a ready source of oxygen.[1]
-
Reagent Impurities: Acetic anhydride or acetic acid can contain oxidizing impurities like peracetic acid, especially if stored improperly.
-
Metal Contamination: Trace metal ions (e.g., iron, copper) from reagents, spatulas, or the reaction vessel can catalyze oxidation pathways.[2][3]
-
Elevated Temperatures: Many functionalization protocols require heat, which accelerates the rate of all reactions, including undesirable oxidation.[1]
Q2: What is the primary oxidation byproduct I should be looking for?
A2: The most common byproduct is the piperazine N-oxide.[4] Depending on which nitrogen is acylated, you can form a mono-N-oxide on the remaining free tertiary amine. If the reaction conditions are harsh enough, oxidation can sometimes compete with acylation. These N-oxides are significantly more polar than the parent piperazine, a key characteristic for their detection and removal.
Q3: Can I simply ignore minor N-oxide formation?
A3: It is highly inadvisable. N-oxide impurities can complicate purification, reduce your final yield, and, in a drug development context, introduce a structurally related impurity that may have a different toxicological or pharmacological profile, requiring extensive characterization. Proactive prevention is far more efficient than downstream removal.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section addresses specific experimental observations and provides a logical workflow for identifying the root cause and implementing a solution.
Problem 1: My LC-MS/HPLC analysis shows a new, more polar peak than my starting material or product.
-
Likely Cause: Formation of the piperazine N-oxide. N-oxides are more polar due to the charge-separated N⁺-O⁻ bond, causing them to have shorter retention times on reverse-phase HPLC columns.[1]
-
Diagnostic Steps:
-
Run a Control: Set up a mock reaction containing your piperazine starting material and solvent, stirring under the same temperature and atmospheric conditions but without the acetic acid/anhydride. If the peak appears, the issue is likely related to atmospheric oxygen and/or solvent impurities.
-
Spike Experiment: If you have a known standard of the N-oxide, spike it into your reaction mixture to see if it co-elutes with the impurity peak.
-
Characterization: If the impurity is present in sufficient quantity, isolate it and characterize by NMR. The protons on the carbons adjacent to the N-oxide will typically be shifted downfield compared to the parent amine.
-
-
Solutions:
-
Implement an Inert Atmosphere: This is the most robust solution for excluding atmospheric oxygen. See Protocol 1 for a detailed procedure.
-
Use High-Purity Reagents: Use freshly opened bottles of anhydrous solvents and high-purity acetic anhydride. Consider purifying solvents if peroxide contamination is suspected.
-
Add an Antioxidant: For reactions sensitive to trace radicals, adding a radical scavenger can be highly effective.[5][6] See Table 1 and Protocol 2 .
-
Problem 2: The yield of my desired acylated piperazine is consistently low, even with full conversion of the starting material.
-
Likely Cause: A significant portion of the starting material or product is being converted to the N-oxide or other degradation products.
-
Diagnostic Steps:
-
Analyze the Crude Mixture: Before purification, carefully analyze the crude reaction mixture by HPLC and/or ¹H NMR. Quantify the ratio of desired product to major byproducts.
-
Review Reaction Conditions: Are you using excessive heat or extended reaction times? Amine oxidation can be time and temperature-dependent.[1]
-
-
Solutions:
-
Reduce Reaction Temperature: If possible, lower the reaction temperature. While this may slow the acylation, it will have a more pronounced effect on slowing the oxidation.
-
Employ Scavengers: Add a chemical scavenger to remove trace oxidizing species.[7] See Table 1 for options.
-
Metal Chelators: If you suspect metal-catalyzed oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, inhibiting their catalytic activity.[8]
-
Decision-Making Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing suspected oxidation.
Caption: Proactive workflow for preventing piperazine oxidation.
Table 1: Common Antioxidants and Scavengers
| Additive Type | Example(s) | Mechanism of Action | Typical Concentration |
| Phenolic Antioxidant | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Donates a hydrogen atom to free radicals, terminating oxidation chain reactions. [5] | 0.1 - 1 mol% |
| Phosphite Antioxidant | Triphenyl phosphite | Decomposes hydroperoxides, which are key intermediates in oxidation processes, into non-radical products. [5] | 1 - 5 mol% |
| Radical Scavenger | TEMPO | A stable free radical that efficiently traps other radical species. | 1 - 5 mol% |
| Metal Chelator | Ethylenediaminetetraacetic acid (EDTA) | Binds to and deactivates catalytic metal ions like Fe²⁺/Fe³⁺ and Cu²⁺. [8] | 0.5 - 2 mol% |
Protocol 1: Performing Acylation Under an Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction under a nitrogen or argon atmosphere to exclude oxygen.
Materials:
-
Two-neck or three-neck round-bottom flask
-
Condenser (if heating)
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Anhydrous solvents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm. For a heated reaction, this would be the flask and condenser. Seal the open necks with septa.
-
Inerting the System: Insert a needle connected to the inert gas line through a septum, ensuring the gas flows into the flask. Insert a second "outlet" needle to allow air to be displaced.
-
Purging: Allow the inert gas to flow through the vessel for 5-10 minutes to displace all the air. If using a Schlenk line, you can perform 3-5 cycles of evacuating the flask under vacuum and refilling with inert gas.
-
Solvent & Reagent Addition:
-
Solvents: Add anhydrous, degassed solvents via a cannula or a dry syringe. To degas a solvent, you can bubble argon through it for 20-30 minutes or use a freeze-pump-thaw technique.
-
Solids: If your piperazine derivative is a stable solid, it can be added to the flask at the beginning. If it's sensitive, it can be dissolved in degassed solvent and added via syringe.
-
Liquids: Add liquid reagents like acetic anhydride via a dry syringe.
-
-
Maintaining Atmosphere: Once all reagents are added, remove the outlet needle. Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by having the gas line feed into an oil bubbler, which provides a visual confirmation of positive pressure.
-
Reaction Monitoring & Quenching: Take aliquots for analysis using a syringe. When the reaction is complete, cool to room temperature before opening the flask to the atmosphere for workup.
Protocol 2: Using Butylated Hydroxytoluene (BHT) as an Antioxidant
This protocol details how to use a common phenolic antioxidant to inhibit radical-mediated oxidation.
Procedure:
-
Determine Amount: Calculate the amount of BHT needed. A typical starting point is 0.5 mol% relative to your limiting reagent.
-
Addition: BHT is a solid. It can be added directly to the reaction flask along with your piperazine starting material at the beginning of the setup. It is soluble in most common organic solvents.
-
Proceed with Reaction: Set up the rest of your reaction as planned. While an inert atmosphere is still best practice, the addition of BHT provides an extra layer of protection against trace oxygen or radical initiators.
-
Purification: BHT is a relatively non-polar compound. It can typically be removed from your desired product during standard silica gel column chromatography.
Protocol 3: HPLC Method for Detecting N-Oxide Formation
This is a general reverse-phase HPLC method suitable for monitoring the reaction.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV (e.g., at 220 nm and 254 nm) and/or Mass Spectrometry (MS).
-
Expected Result: The piperazine N-oxide will be significantly more hydrophilic and will elute earlier than the corresponding parent amine. The acylated product will typically be less polar and elute later than the starting amine.
References
- How to prevent the oxidation of Amine Catalyst? - Blog - Mingxu Chemicals. (2025). Mingxu Chemicals.
- methods for removing unreacted piperazine from the reaction mixture - Benchchem. BenchChem.
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. BenchChem.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- CN104226079A - Antioxidant for organic amine type decarburizing solution - Google Patents. (2014).
- CN102741310B - Amine inhibition of oxidation - Google Patents. (2012).
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents. (2007).
- Scavenger (chemistry) - Wikipedia. Wikipedia.
- Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (2025). BenchChem.
- (PDF) Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 5. mingxupu.com [mingxupu.com]
- 6. CN102741310B - Amine inhibition of oxidation - Google Patents [patents.google.com]
- 7. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 8. CN104226079A - Antioxidant for organic amine type decarburizing solution - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for (3,4-Dimethyl-piperazin-1-yl)-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing observed with (3,4-Dimethyl-piperazin-1-yl)-acetic acid. As a zwitterionic molecule containing both basic piperazine nitrogens and an acidic carboxylic acid group, this compound presents unique challenges in reversed-phase chromatography. This document is designed for researchers, scientists, and drug development professionals to diagnose and solve peak asymmetry issues methodically.
FAQ 1: I'm seeing significant peak tailing for (3,4-Dimethyl-piperazin-1-yl)-acetic acid on my C18 column. What is the most likely cause?
The most common cause of peak tailing for basic compounds like (3,4-Dimethyl-piperazin-1-yl)-acetic acid is secondary ionic interactions with the stationary phase.[1][2] Your analyte has two key structural features that contribute to this issue:
-
Basic Piperazine Ring: The nitrogen atoms in the piperazine ring are basic and will be protonated (positively charged) at acidic to neutral pH.
-
Acidic Silanol Groups: Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[3]
The peak tailing you observe is the result of a strong ionic attraction between the positively charged analyte and the negatively charged silanol sites. This secondary retention mechanism holds some analyte molecules longer than the primary reversed-phase mechanism, causing them to elute later and form a "tail".[4]
Analyte Properties Overview
To effectively troubleshoot, it's crucial to understand the ionization states of your molecule. While exact pKa values require experimental determination, we can estimate them based on the parent structures.
| Functional Group | Estimated pKa | Behavior as pH Increases |
| Carboxylic Acid | ~2.0 - 4.0 | Becomes deprotonated (negative charge) |
| Piperazine Nitrogen 1 | ~5.0 - 6.0 | Becomes deprotonated (loses positive charge) |
| Piperazine Nitrogen 2 | ~9.0 - 10.0 | Becomes deprotonated (loses positive charge) |
Data estimated from literature values for piperazine and simple carboxylic acids.[5]
Mechanism of Peak Tailing
The following diagram illustrates the unwanted secondary interaction responsible for peak tailing.
Caption: Unwanted ionic interaction causing peak tailing.
FAQ 2: What is the most effective first step to eliminate this peak tailing?
The most critical and impactful first step is to control and optimize the mobile phase pH . The goal is to manipulate the ionization state of both the analyte and the surface silanol groups to prevent their strong ionic interaction.[6][7]
You have two primary strategies:
-
Low pH (Recommended Starting Point): Operate at a pH of 3.0 or lower. At this pH, the acidic silanol groups (pKa ~4) will be fully protonated (Si-OH) and therefore neutral.[1][8] Your analyte's piperazine nitrogens will be fully protonated (positively charged). By neutralizing the silanol groups, you eliminate the secondary ionic retention mechanism, leading to a much more symmetrical peak.
-
High pH (Alternative Strategy): Operate at a high pH (e.g., pH > 10). At this pH, the piperazine nitrogens on your analyte will be deprotonated and neutral. While the silanols are negatively charged, your neutral analyte will not engage in strong ionic interactions. This approach can be very effective but requires a pH-stable column.[9]
Caution: Operating at a pH close to the analyte's pKa can lead to poor peak shape or split peaks, as the analyte will exist as a mixture of ionized and non-ionized forms.[9][10] Always aim to work at least 1.5-2 pH units away from the analyte's pKa.
Experimental Protocol: Mobile Phase pH Optimization
This protocol provides a step-by-step guide to preparing a buffered mobile phase for consistent pH control.
-
Select an Appropriate Buffer: Choose a buffer with a pKa close to your target pH.
-
For Low pH (2.5 - 3.5): Formic acid (pKa ~3.75) or a phosphate buffer (pKa1 ~2.1) are excellent choices and are mass spectrometry compatible.[11]
-
For High pH (9.5 - 10.5): An ammonium or bicarbonate buffer may be suitable, but ensure column compatibility.
-
-
Prepare the Aqueous Component:
-
Start with high-purity (18 MΩ·cm) water.
-
Add the buffer salt or acid to achieve the desired concentration (typically 10-20 mM). Using a buffer is crucial for reproducibility.[12]
-
Crucially, adjust the pH of the aqueous portion before adding the organic solvent. Use a calibrated pH meter. Add acid (e.g., formic acid, phosphoric acid) or base (e.g., ammonium hydroxide) dropwise until the target pH is reached.
-
-
Solvent Mixing and Degassing:
-
Mix the pH-adjusted aqueous component with the desired organic solvent (e.g., acetonitrile, methanol) to create your final mobile phase.
-
Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the system.[13]
-
-
System Equilibration:
-
Flush the HPLC system and column with at least 10-15 column volumes of the new mobile phase until the backpressure and detector baseline are stable.
-
FAQ 3: I've adjusted the pH, but some tailing persists. What should I try next?
If pH optimization alone is insufficient, the next step is to consider mobile phase additives or evaluate your column choice .
Option A: Mobile Phase Additives
Additives work by competing with your analyte for active sites or by further masking their effect.
-
Acidic Modifiers (e.g., 0.1% Formic Acid or Acetic Acid): This is the most common and recommended approach. Adding a low concentration of an acid like formic acid serves a dual purpose: it controls the pH at a low level and the acid molecules can help mask some of the residual silanol activity.[14]
-
Competing Bases (e.g., Triethylamine - TEA): Historically, a small amount of a competing base like TEA (e.g., 0.05% - 0.1%) was added to the mobile phase.[15] The positively charged TEA molecules preferentially interact with and "block" the ionized silanol sites, preventing your analyte from binding to them. However, with modern high-purity columns, this is often unnecessary and can have drawbacks like shorter column lifetimes and ion suppression in LC-MS.[6][14] It should be considered a last resort.
Mobile Phase Strategy Comparison
| Strategy | Mechanism | Pros | Cons |
| Low pH (e.g., pH 2.7 with 0.1% Formic Acid) | Protonates silanols to neutralize them. | Excellent peak shape for bases, robust, LC-MS compatible. | Analyte retention may decrease; requires a low-pH stable column. |
| High pH (e.g., pH 10 with Ammonium Bicarbonate) | Deprotonates basic analyte to neutralize it. | Can provide excellent peak shape and alternative selectivity. | Requires a specialized hybrid or polymer-based column ; silica columns will dissolve. |
| Competing Base (e.g., pH 7 with 0.1% TEA) | Additive blocks active silanol sites. | Can be effective at neutral pH. | Can shorten column life, cause baseline disturbances, and is not ideal for LC-MS.[15] |
Option B: Evaluate Your HPLC Column
Not all C18 columns are created equal. If you are using an older "Type A" silica column, it likely has a high concentration of acidic silanols and trace metal impurities, which exacerbate peak tailing.[8]
Recommended Column Characteristics:
| Column Type | Description | Why It Helps |
| High-Purity, End-Capped Silica (Type B) | Modern columns made from silica with very low metal content. "End-capping" is a secondary chemical step that covers many of the residual silanols with a small, inert group.[1][2] | Dramatically reduces the number of available acidic silanol sites, minimizing secondary interactions. This is the modern standard. |
| Hybrid Silica Columns | The stationary phase is a hybrid of silica and organic polymer. | Offers an extended pH stability range (often pH 1-12), making the high-pH strategy viable. Also provides reduced silanol activity.[8][16] |
| Columns with Positively Charged Surfaces | These columns have a deliberate positive charge incorporated onto the surface. | The positive surface repels positively charged basic analytes, preventing them from getting close to the underlying negative silanol sites.[17][18] |
| Polymer-Based Columns | The stationary phase is made entirely of an organic polymer (e.g., polystyrene-divinylbenzene). | Contain no silica and therefore no silanol groups. This completely eliminates the primary cause of tailing for basic compounds.[8] |
FAQ 4: I've optimized my mobile phase and am using a modern column, but still see minor tailing. What else could be wrong?
If the primary chemical interactions have been addressed, the remaining issues are often related to the physical setup of the HPLC system or the sample itself. The troubleshooting workflow below can help diagnose these final issues.
Caption: Systematic troubleshooting workflow for peak tailing.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly with no gaps.[12][19]
-
Column Contamination or Void: Over time, columns can become contaminated or the packing bed can settle, creating a void at the inlet. This disrupts the flow path and severely affects peak shape. If the problem appeared suddenly after many injections, try back-flushing the column or replacing it.
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing. Try reducing the injection volume or sample concentration.[13]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[13][19]
By systematically addressing these potential issues—starting with mobile phase chemistry and moving to column hardware and system effects—you can successfully resolve peak tailing for (3,4-Dimethyl-piperazin-1-yl)-acetic acid and achieve robust, symmetrical chromatography.
References
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- Benchchem. Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams.
- LCGC. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Element Lab Solutions. Charged Stationary Phases in Reversed Phase HPLC.
- Agilent. Control pH During Method Development for Better Chromatography.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- LCGC. (2025, August 20). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review.
- YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More.
- Welch Materials. (2025, September 11). Column Substitution in HPLC: More Than Just Matching Specs.
- PubChem. Piperazin-1-yl-acetic acid.
- ChemicalBook. (2025, July 24). (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID.
- PubChem. 3,4-dimethyl-5-[2-[(Z)-(4-piperazin-1-ylcyclohexa-2,4-dien-1-ylidene)amino]pyrimidin-4-yl]-1,3-thiazol-2-one.
- Sigma-Aldrich. (4-Ethyl-piperazin-1-yl)-acetic acid.
- PubChem. 3-(4-Methylpiperazin-1-yl)propanoic acid.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.
- Semantic Scholar. (2009, July 15). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. uregina.ca [uregina.ca]
- 6. labcompare.com [labcompare.com]
- 7. agilent.com [agilent.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. moravek.com [moravek.com]
- 11. veeprho.com [veeprho.com]
- 12. chromtech.com [chromtech.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. welch-us.com [welch-us.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
Comprehensive Comparison Guide: 1H NMR Spectral Analysis of (3,4-Dimethyl-piperazin-1-yl)-acetic acid vs. Structural Analogs
Executive Summary
(3,4-Dimethyl-piperazin-1-yl)-acetic acid is a highly functionalized, asymmetric piperazine derivative frequently utilized as a versatile building block in drug discovery and bioconjugation. Due to the presence of a C3-methyl group, the piperazine ring loses its symmetry, resulting in a highly complex 1 H NMR spectral profile compared to its symmetrical counterparts.
As a Senior Application Scientist, I have designed this guide to provide an in-depth comparative analysis of its 1 H NMR characteristics. This document details the causality behind chemical shifts, solvent-dependent zwitterionic effects, and a self-validating experimental protocol for accurate peak assignment against standard structural alternatives.
Structural Anatomy & Predictive NMR Profile
To accurately assign the 1 H NMR spectrum of (3,4-Dimethyl-piperazin-1-yl)-acetic acid, one must understand the causality of its chemical environment:
-
The Asymmetry Effect: Unlike highly symmetrical analogs (e.g., 1,4-dimethylpiperazine), the introduction of the C3-methyl group breaks the plane of symmetry. Consequently, the methylene protons on C2, C5, and C6 become diastereotopic. They will not appear as simple first-order triplets but as complex multiplets due to geminal ( 2J≈11−13 Hz) and vicinal ( 3J ) couplings.
-
Methyl Assignments: The molecule possesses two distinct methyl environments. The N4-methyl group is attached to a tertiary amine and appears as a sharp singlet ( ∼ 2.35 ppm). In contrast, the C3-methyl group is attached to a methine carbon, resulting in a doublet ( ∼ 1.15 ppm, 3J≈6.5 Hz) due to spin-spin coupling with the adjacent C3 proton.
-
The Acetic Acid Linker: The N1-CH 2 -COOH protons typically appear as a singlet ( ∼ 3.25 ppm). However, restricted rotation or specific zwitterionic conformations in solution can occasionally cause these protons to present as an AB quartet.
Comparative Performance: Target Compound vs. Alternatives
When validating the structure of (3,4-Dimethyl-piperazin-1-yl)-acetic acid, it is crucial to objectively compare its spectral footprint against structurally similar alternatives. Table 1 illustrates this comparative 1 H NMR performance, highlighting how the C3-methyl substitution fundamentally alters the spectral landscape compared to symmetrical analogs [1].
Table 1: Comparative 1 H NMR Chemical Shifts (Solvent: D 2 O, 400 MHz)
| Proton Environment | (3,4-Dimethyl-piperazin-1-yl)-acetic acid | (4-Methyl-piperazin-1-yl)-acetic acid | 1,4-Dimethylpiperazine |
| N-CH 3 (N4) | ∼ 2.35 ppm (s, 3H) | ∼ 2.30 ppm (s, 3H) | ∼ 2.30 ppm (s, 6H) |
| C-CH 3 (C3) | ∼ 1.15 ppm (d, 3H, J=6.5 Hz) | N/A | N/A |
| N-CH 2 -COOH | ∼ 3.25 ppm (s, 2H) | ∼ 3.20 ppm (s, 2H) | N/A |
| Ring Protons | 2.40 - 3.10 ppm (m, 7H) | 2.50 - 2.80 ppm (m, 8H) | 2.45 ppm (s, 8H) |
Note: Chemical shifts are approximate and heavily dependent on the exact pH/pD of the D 2 O solution due to shifting protonation states.
Solvent Selection & Zwitterionic Effects
A self-validating NMR protocol requires deliberate solvent selection. Piperazine-acetic acid derivatives are inherently zwitterionic; the basic piperazine nitrogens readily accept the proton from the carboxylic acid [2].
-
D 2 O (Deuterium Oxide): The preferred solvent. The compound is highly soluble in its zwitterionic form. The exchangeable carboxylic acid proton will rapidly exchange with deuterium and disappear from the spectrum. The residual HDO peak ( ∼ 4.79 ppm) serves as a reliable internal reference.
-
DMSO-d 6 : Useful if the compound is isolated as a hydrochloride salt. In free-base form, solubility might be limited. The carboxylic acid proton may appear as a broad singlet ( ∼ 12.0 ppm) only if the sample and solvent are rigorously dry.
-
CDCl 3 : Generally unsuitable for the zwitterionic form due to poor solubility. If CDCl 3 must be used, the compound must first be synthesized into its neutral ester derivative [3].
Experimental Protocol: 1 H NMR Acquisition & Assignment
To ensure trustworthiness and reproducibility across drug development workflows, follow this self-validating methodology for spectral acquisition:
Step 1: Sample Preparation
-
Weigh exactly 5–10 mg of (3,4-Dimethyl-piperazin-1-yl)-acetic acid.
-
Dissolve the compound in 0.6 mL of high-purity D 2 O (99.9% D).
-
Transfer the clear solution to a standard 5 mm NMR tube using a clean glass Pasteur pipette. Ensure no particulate matter is present, as suspended solids degrade magnetic field homogeneity.
Step 2: Instrument Calibration & Acquisition
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the spectrometer to the Deuterium signal of the D 2 O solvent.
-
Perform rigorous tuning and matching of the probe to the 1 H frequency to maximize signal-to-noise ratio.
-
Shim the magnetic field (Z1-Z5 gradients) to achieve an HDO peak width at half-height of < 1.0 Hz.
-
Acquire the 1 H spectrum using a standard 90° pulse sequence (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
Step 3: Data Processing & Structural Validation
-
Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz.
-
Manually phase the spectrum (zero and first order) to ensure symmetrical peak bases.
-
Calibrate the chemical shift scale by setting the residual HDO peak strictly to 4.79 ppm.
-
Self-Validation Integration: Set the C3-methyl doublet integral to exactly 3.00. The N4-methyl singlet must integrate to ∼ 3.00, the acetic acid singlet to ∼ 2.00, and the complex ring multiplet region to ∼ 7.00. Any deviation indicates impurities or incomplete relaxation.
Workflow Visualization
Step-by-step experimental workflow for 1H NMR spectral acquisition and assignment.
References
-
Title: SpectraBase Compound ID LMNCNWg2RvE: (4-Phenyl-piperazin-1-yl)-acetic acid and Related Analogs Source: SpectraBase (John Wiley & Sons, Inc.) URL: [Link]
-
Title: Betulinic Acid-Nitrogen Heterocyclic Derivatives: Design, Synthesis, and Antitumor Evaluation in Vitro Source: Molecules (MDPI) URL: [Link]
-
Title: NMR Spectroscopy of Piperazine Derivatives and Supplementary Information Source: The Royal Society of Chemistry (RSC) URL: [Link]
Sources
A Researcher's Guide to the Structural Elucidation of (3,4-Dimethyl-piperazin-1-yl)-acetic acid using FTIR Spectroscopy
For professionals in pharmaceutical development and chemical research, the precise and efficient characterization of novel compounds is paramount. (3,4-Dimethyl-piperazin-1-yl)-acetic acid, a substituted piperazine derivative, presents a unique combination of functional groups whose interactions dictate its chemical identity. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the molecular structure of such compounds.
This guide provides an in-depth analysis of the expected characteristic FTIR absorption bands for (3,4-Dimethyl-piperazin-1-yl)-acetic acid. We will deconstruct the molecule's spectral signature by comparing it to related functional groups, offer a validated experimental protocol for data acquisition, and contrast FTIR with alternative analytical techniques to provide a holistic view for the research scientist.
Molecular Structure and Predicted Spectral Features
(3,4-Dimethyl-piperazin-1-yl)-acetic acid is a molecule featuring a piperazine ring substituted with two methyl groups and an acetic acid moiety. This structure contains two tertiary amine nitrogens and a carboxylic acid group. A critical consideration for its FTIR analysis is the high probability of forming a zwitterion in the solid state, where the acidic proton from the carboxyl group is transferred to one of the basic piperazine nitrogens. This intramolecular acid-base interaction dramatically influences the resulting spectrum.
The key functional groups to be identified are:
-
Carboxylate (COO⁻): Formed from the deprotonation of the carboxylic acid.
-
Ammonium (N⁺-H): Formed by the protonation of a piperazine nitrogen.
-
Tertiary Amines (C-N): The inherent structure of the substituted piperazine ring.
-
Aliphatic C-H bonds: Present in the methyl groups and the piperazine ring.
Unlike a simple carboxylic acid, which shows a very broad O-H stretch and a sharp C=O stretch[1][2], the zwitterionic form will lack the characteristic broad O-H band and instead exhibit bands corresponding to carboxylate (COO⁻) and ammonium (N⁺-H) groups.
Comparative Analysis: Characteristic FTIR Absorption Bands
The definitive identification of (3,4-Dimethyl-piperazin-1-yl)-acetic acid relies on pinpointing a unique combination of absorption bands. The table below outlines the predicted frequencies and compares them with simpler, related structures to highlight the key differentiating features.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Molecule | Intensity | Comments and Comparison with Alternatives |
| N⁺-H Stretch | 3200 - 2500 | Broad, Medium | This broad absorption is characteristic of an ammonium salt. It replaces the very broad O-H stretch (3300-2500 cm⁻¹) seen in non-zwitterionic carboxylic acids. Simple piperazine, a secondary amine, would show a sharper N-H stretch around 3200 cm⁻¹.[3] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | These bands are due to the stretching of C-H bonds in the methyl and piperazine ring methylene groups. This region is common to most organic molecules containing alkyl chains.[4][5] |
| C=O Stretch (Carboxylic Acid) | ~1720 - 1700 | (Absent or Weak) | The presence of a strong band here would indicate the compound exists in its non-zwitterionic form. Its absence is strong evidence for the zwitterionic structure. |
| COO⁻ Asymmetric Stretch | 1610 - 1550 | Strong | This is a key diagnostic band for the carboxylate anion, resulting from zwitterion formation. It is absent in non-ionized carboxylic acids.[6] |
| N⁺-H Bend | 1550 - 1480 | Medium | This bending vibration further confirms the presence of the protonated amine (ammonium) group. |
| C-H Bend (Scissoring/Bending) | 1470 - 1370 | Medium | Bending vibrations from the CH₂ and CH₃ groups. The presence of geminal methyl groups may result in a characteristic doublet around 1370 cm⁻¹.[2] |
| COO⁻ Symmetric Stretch | 1420 - 1380 | Medium-Strong | The second key diagnostic band for the carboxylate group. The separation between the asymmetric and symmetric stretches can provide information about the coordination environment.[6] |
| C-N Stretch | 1250 - 1020 | Medium-Weak | These bands arise from the stretching of the carbon-nitrogen bonds within the piperazine ring. Tertiary amines generally show weaker C-N stretching bands than primary or secondary amines.[3][7] |
Comparison with Alternative Analytical Techniques:
While FTIR is excellent for functional group identification, it is often used in conjunction with other methods for complete structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H and ¹³C NMR would be essential to confirm the precise substitution pattern of the methyl groups and the acetic acid moiety on the piperazine ring.[8][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. This technique would confirm the elemental composition and molecular formula.[10]
FTIR serves as a rapid, cost-effective preliminary check to ensure the correct functional groups are present before proceeding with these more time-intensive analyses.
Experimental Protocol: ATR-FTIR Analysis
This protocol describes a standardized, self-validating method for acquiring a high-quality FTIR spectrum of a solid sample like (3,4-Dimethyl-piperazin-1-yl)-acetic acid.
Objective: To obtain the infrared spectrum of the solid sample to identify its characteristic functional groups.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
(3,4-Dimethyl-piperazin-1-yl)-acetic acid sample (approx. 1-5 mg).
-
Spatula.
-
Isopropyl alcohol or acetone for cleaning.
-
Kimwipes or other lint-free tissue.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a Kimwipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan from the instrument's software. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.
-
The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is standard for good signal-to-noise.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid (3,4-Dimethyl-piperazin-1-yl)-acetic acid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, initiate the sample scan.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis and Cleaning:
-
Once the scan is complete, raise the press arm and carefully remove the sample. Clean the ATR crystal thoroughly as described in Step 1.
-
Analyze the resulting spectrum. Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the expected values in the reference table above to confirm the presence of the key functional groups.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the FTIR analysis process, from initial sample handling to final structural verification.
Caption: Workflow for structural verification via ATR-FTIR spectroscopy.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of (3,4-Dimethyl-piperazin-1-yl)-acetic acid. The definitive spectral signature for this molecule, assuming a zwitterionic solid state, is the presence of strong, characteristic absorption bands for a carboxylate group (asymmetric stretch ~1610-1550 cm⁻¹ and symmetric stretch ~1420-1380 cm⁻¹) and a protonated amine (broad N⁺-H stretch ~3200-2500 cm⁻¹), coupled with the conspicuous absence of a classic broad carboxylic acid O-H stretch. This unique fingerprint, when obtained via a validated protocol, provides researchers with a high degree of confidence in the compound's identity and functional group integrity, thereby facilitating and accelerating the drug development pipeline.
References
- Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(6), 453-458.
-
Gunduz, H., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-16. Available at: [Link]
-
Mary, Y., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 596-606. Available at: [Link]
-
Lee, T. R., et al. (2003). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 125(51), 15913-15922. Available at: [Link]
-
BYJU'S. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]
-
Ozaki, Y., et al. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Analyst, 147(13), 2956-2964. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
-
Fontaine, J., et al. (2002). Near-infrared reflectance spectroscopy (NIRS) enables the fast and accurate prediction of essential amino acid contents. 2. Results for wheat, barley, corn, triticale, wheat bran/middlings, rice bran, and sorghum. Journal of Agricultural and Food Chemistry, 50(14), 3902-3911. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]
-
Avcı, D., & Atalay, Y. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Dergipark. Available at: [Link]
-
Hudson, R. L., & Gerakines, P. A. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 22(4), 452-461. Available at: [Link]
-
Szafranski, M. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
ResearchGate. (2025). Determination of Amino Acid Nitrogen in Soy Sauce Using Near Infrared Spectroscopy Combined with Characteristic Variables Selection and Extreme Learning Machine. Available at: [Link]
-
ResearchGate. (n.d.). FTIR plots for tertiary amine. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Bitesize Bio. (2011). Structural analysis of amines. Available at: [Link]
-
Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4310-4318. Available at: [Link]
- El-Nahass, M. M., et al. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(6), 481-487.
-
YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. projectguru.in [projectguru.in]
A Comparative Guide to the Bioactivity of 3,4-Dimethyl vs. 2,3-Dimethyl Piperazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility. These features, along with the ability to modulate physicochemical properties such as solubility and basicity through substitution, make piperazine an attractive moiety for the design of novel therapeutics targeting a diverse range of biological targets. Numerous clinically approved drugs across various therapeutic areas, including antipsychotics, antidepressants, anti-HIV agents, and anticancer therapies, incorporate the piperazine core, underscoring its significance in modern drug discovery.[2]
A fundamental principle in medicinal chemistry is that subtle changes in a molecule's structure can lead to profound differences in its pharmacological activity. This guide provides an in-depth comparative analysis of two closely related piperazine analogs: 3,4-dimethylpiperazine and 2,3-dimethylpiperazine. While direct comparative bioactivity data for these specific isomers are scarce in the published literature, this guide will leverage established principles of structure-activity relationships (SAR) for piperazine derivatives to infer and project the likely differences in their biological profiles. We will explore how the seemingly minor shift in the position of two methyl groups on the piperazine ring can influence receptor interactions, metabolic stability, and overall bioactivity.
The Critical Role of Substituent Positioning: An Inferential Comparison
The positioning of substituents on the piperazine core is a critical determinant of a compound's interaction with its biological target. The steric and electronic effects of these substituents can dictate binding affinity, selectivity, and functional activity.
3,4-Dimethylpiperazine: A Hypothetical Profile
In a 3,4-dimethylpiperazine analog, one methyl group is adjacent to a nitrogen atom (position 3), while the other is directly attached to the second nitrogen atom (position 4). This substitution pattern is asymmetric. The N-methyl group at position 4 is a common feature in many bioactive piperazine-containing drugs. This substitution can influence the basicity of the nitrogen atom and provide a handle for further chemical modification. The methyl group at the 3-position, a C-alkylation, introduces a chiral center and will impact the overall shape and conformational flexibility of the ring. This could be advantageous for creating specific interactions within a receptor's binding pocket.
2,3-Dimethylpiperazine: Potential for Reduced Activity
In contrast, the 2,3-dimethylpiperazine isomer features vicinal dimethyl substitution on the carbon backbone of the ring. This symmetric substitution pattern can significantly alter the conformational preferences of the piperazine ring. More importantly, structure-activity relationship studies of some piperazine-based inhibitors have shown that 2,3-disubstitution can lead to a significant loss of biological activity. This suggests that the steric bulk introduced by two adjacent methyl groups in close proximity to the nitrogen atoms may hinder optimal binding to certain biological targets.
Comparative Bioactivity Data Summary (Inferred)
Due to the lack of direct experimental comparisons, the following table presents an inferred comparison based on general SAR principles for piperazine derivatives.
| Feature | 3,4-Dimethylpiperazine Analog | 2,3-Dimethylpiperazine Analog | Rationale |
| Receptor Binding Affinity | Potentially higher | Potentially lower | The asymmetric substitution in the 3,4-isomer may allow for more specific and favorable interactions within a binding pocket. The vicinal methyl groups in the 2,3-isomer could introduce steric hindrance, preventing optimal binding. |
| Metabolic Stability | May exhibit improved metabolic stability | May have different metabolic profile | C-methylation, as in the 3-position of the 3,4-isomer, can sometimes block sites of metabolism, leading to a longer half-life. The metabolic fate of the 2,3-isomer would depend on the specific metabolic enzymes involved. |
| Synthetic Accessibility | Generally accessible through established synthetic routes | May require more specialized synthetic methods | The synthesis of asymmetrically substituted piperazines is a well-explored area of organic chemistry. Vicinal disubstitution can sometimes present synthetic challenges. |
Key Biological Targets and Signaling Pathways
Piperazine derivatives are well-known for their activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors in the central nervous system.[3][4]
Dopamine Receptor Signaling
Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase intracellular cAMP levels.[5] Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[5] Many antipsychotic drugs containing a piperazine moiety act as antagonists or partial agonists at D2 receptors.
Serotonin Receptor Signaling
Serotonin (5-HT) receptors are another major target for piperazine-containing drugs, particularly in the treatment of depression and anxiety.[3] There are seven families of 5-HT receptors, most of which are GPCRs.[6] For example, 5-HT1A receptors are often targeted by anxiolytics and antidepressants and are coupled to Gαi/o, leading to the inhibition of adenylyl cyclase.[7]
Experimental Protocols
To experimentally validate the inferred differences in bioactivity between 3,4-dimethyl and 2,3-dimethyl piperazine analogs, a series of in vitro assays would be required. A foundational experiment would be a competitive radioligand binding assay to determine the affinity of the compounds for a specific target receptor, for instance, the dopamine D2 receptor.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 3,4-dimethyl and 2,3-dimethyl piperazine analogs for the human dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist.
-
Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.
-
Test compounds (3,4-dimethyl and 2,3-dimethyl piperazine analogs) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand at a concentration near its Kd.
-
Either:
-
Vehicle (for total binding)
-
Non-specific binding control (e.g., 10 µM haloperidol)
-
Test compound at a specific concentration.
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This guide underscores the critical importance of substituent positioning in drug design and provides a framework for the rational design and experimental evaluation of novel piperazine-based therapeutics. Further empirical studies, such as the receptor binding assay detailed above, are necessary to definitively elucidate the bioactivity profiles of these two classes of compounds and to validate the hypotheses presented herein.
References
-
Dopamine receptor - Wikipedia. [Link]
-
Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. [Link]
-
5-HT receptor - Wikipedia. [Link]
-
Serotonergic Synapse Pathway - Creative Diagnostics. [Link]
-
Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring - PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
-
Dopamine receptor signaling and current and future antipsychotic drugs - PMC. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [Link]
-
Dopamine Receptor Signaling - GeneGlobe. [Link]
-
In vitro antimicrobial activity of new piperazine derivatives. - ResearchGate. [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv. [Link]
-
Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment | Frontiers Research Topic. [Link]
-
Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science Publishers. [Link]
-
The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. [Link]
-
Serotonin Pathway | Encyclopedia MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. [Link]
-
Antioxidant Activity of Piperazine Compounds: A Brief Review - ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. [Link]
-
N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide: A promising positron emission tomography ligand for fatty acid amide hydrolase - PubMed. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. [Link]
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
-
The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized - Semantic Scholar. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
The potential of marine-derived piperazine alkaloids: Sources, structures and bioactivities. [Link]
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. [Link]
-
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. [Link]
-
Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity - PubMed. [Link]
-
Design, synthesis and preliminary pharmacological evaluation of rigid analogues of the nicotinic agonist 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) | Request PDF - ResearchGate. [Link]
-
(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate. [Link]
-
Diketopiperazines: Biological Activity and Synthesis | Request PDF - ResearchGate. [Link]
-
(PDF) Design, Synthesis and Preliminary Pharmacological - Amanote Research. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to the Synthesis of Piperazine Acetic Acids: A Comparative Yield Analysis
For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold is a cornerstone of modern therapeutics. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Among the vast library of piperazine derivatives, piperazine acetic acids and their analogs are of particular interest as versatile building blocks and key pharmacophores. The synthetic route chosen to access these molecules can significantly impact yield, purity, scalability, and ultimately, the economic viability of a drug development program. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to piperazine acetic acids, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Strategic Importance of Synthetic Route Selection
The "best" synthetic route is not a one-size-fits-all solution. The optimal choice is dictated by a multitude of factors including the desired substitution pattern (on the nitrogen atoms or the piperazine ring itself), the scale of the synthesis, cost of starting materials, and available laboratory equipment. For instance, early-stage discovery chemistry may prioritize speed and diversity, while process development for a clinical candidate will emphasize yield, robustness, and cost-effectiveness.
Comparative Analysis of Key Synthetic Routes
Herein, we dissect and compare the most common strategies for the synthesis of piperazine acetic acids, focusing on their mechanisms, advantages, limitations, and reported yields.
Direct N-Alkylation of Piperazine
The most straightforward approach to N-substituted piperazine acetic acids is the direct alkylation of the piperazine core with a suitable haloacetic acid derivative, such as ethyl bromoacetate.
Mechanism: This is a classic nucleophilic substitution (SN2) reaction where the nitrogen atom of piperazine acts as the nucleophile, displacing the halide from the alkylating agent.
Challenges and Solutions: A primary drawback of this method is the propensity for di-alkylation, leading to the formation of piperazine-1,4-diacetic acid derivatives and a mixture of products that can be challenging to separate.[1] To achieve selective mono-alkylation, several strategies can be employed:
-
Stoichiometric Control: Using a large excess of piperazine can favor the mono-alkylated product. However, this necessitates an efficient separation of the product from the unreacted starting material.
-
Use of a Protecting Group: A widely adopted and effective strategy involves the mono-protection of piperazine, most commonly with a tert-butyloxycarbonyl (Boc) group.[1][2] The Boc group deactivates one nitrogen atom, allowing for selective alkylation of the other. Subsequent deprotection under acidic conditions yields the desired mono-substituted piperazine acetic acid.
-
In-situ Protonation: A clever and cost-effective method involves the in-situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate).[3][4] The protonated nitrogen is rendered non-nucleophilic, directing alkylation to the free nitrogen. This one-pot approach avoids the need for protection and deprotection steps, making it an attractive option for large-scale synthesis.[5]
Yields: While direct alkylation without control can lead to low yields of the desired mono-substituted product, the use of a protecting group strategy or in-situ protonation can significantly improve yields, often in the range of 70-90%.
Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of N-substituted piperazines, including those bearing an acetic acid moiety.[6][7] This one-pot reaction involves the condensation of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8]
Mechanism: The reaction proceeds through two key steps: the formation of a hemiaminal followed by dehydration to an iminium ion, and the subsequent reduction of the iminium ion by a hydride-based reducing agent.[7]
Advantages:
-
Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
-
Mild Reaction Conditions: The use of mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) allows for the presence of other functional groups and minimizes the formation of alcohol byproducts.[7][8]
-
High Selectivity: For unsymmetrical piperazines, the primary amine is generally more reactive under these conditions, allowing for selective functionalization.[7]
Yields: Reductive amination typically provides good to excellent yields, often exceeding 80%.[9]
Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazine acetic acids, the Buchwald-Hartwig amination is the gold standard.[6][10][11] This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the piperazine nitrogen.
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl piperazine and regenerate the palladium(0) catalyst.
Advantages:
-
High Efficiency and Generality: This method is highly efficient and tolerates a wide range of functional groups on both the aryl halide and the piperazine, making it suitable for late-stage functionalization in complex molecule synthesis.
-
Excellent Yields: The Buchwald-Hartwig amination consistently delivers high yields, often in the range of 80-97%.[10]
-
Aerobic and Solvent-Free Conditions: Recent advancements have enabled this reaction to be performed under aerobic and even solvent-free conditions, enhancing its practicality and environmental friendliness.[10]
Limitations: The primary drawbacks are the cost of the palladium catalyst and the phosphine ligands, which can be a consideration for large-scale industrial applications.
Synthesis of Substituted Piperazine Acetic Acids
The synthesis of piperazine acetic acids with substituents on the piperazine ring presents a greater synthetic challenge. A recently developed five-step route provides an efficient pathway to 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids.[12][13]
Synthetic Strategy: This route involves the conversion of an N-protected amino acid to a β-ketoester, followed by reductive amination to form a 1,4-diamine intermediate. This key intermediate then undergoes a cyclization to form the piperazine ring.[12]
Advantages:
-
Stereochemical Control: Starting from chiral amino acids allows for the synthesis of enantiopure substituted piperazine acetic acid derivatives.[12]
-
Access to Novel Scaffolds: This method provides access to 2,3-disubstituted piperazines, which are less common and offer opportunities for exploring new chemical space.[12][13]
Yields: The overall yield for the five-step sequence is good, with each step proceeding in high yield.[12]
Comparative Yield Summary
| Synthetic Route | Target Moiety | Typical Yield Range | Key Advantages | Key Disadvantages |
| Direct N-Alkylation (with control) | N-Alkyl Piperazine Acetic Acid | 70-90% | Cost-effective, simple procedure. | Risk of di-alkylation without proper control. |
| Reductive Amination | N-Alkyl Piperazine Acetic Acid | >80% | Broad substrate scope, mild conditions, high selectivity. | Requires a suitable aldehyde/ketone precursor. |
| Buchwald-Hartwig Amination | N-Aryl Piperazine Acetic Acid | 80-97% | High efficiency, excellent functional group tolerance. | Cost of catalyst and ligands. |
| Multi-step synthesis from Amino Acids | Ring-Substituted Piperazine Acetic Acid | Good overall yield | Stereochemical control, access to novel scaffolds. | Longer synthetic sequence. |
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine using a Boc Protecting Group
This protocol is adapted from the general principles of N-Boc protection followed by alkylation.[1]
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-piperazine.
Step 2: Alkylation of N-Boc-piperazine
-
To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise and stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield ethyl 2-(piperazin-1-yl)acetate.
Protocol 2: Reductive Amination for the Synthesis of N-Benzylpiperazine Acetic Acid Ester
This protocol is a representative example of reductive amination.[7]
-
To a solution of piperazine (1.2 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting N-benzylpiperazine can then be alkylated with ethyl bromoacetate as described in Protocol 1, Step 2.
Visualizing the Synthetic Pathways
Caption: Key synthetic routes to N-substituted piperazine acetic acid esters.
Caption: Synthetic pathway to ring-substituted piperazine acetic acid esters.
Conclusion
The synthesis of piperazine acetic acids is a well-established field with a diverse toolbox of reliable methods. For simple N-alkyl derivatives, controlled direct alkylation or reductive amination offer efficient and high-yielding routes. For the more challenging N-aryl analogs, the Buchwald-Hartwig amination remains the method of choice, providing excellent yields and broad functional group tolerance. The development of novel strategies for constructing substituted piperazine rings from chiral precursors opens up exciting avenues for creating new chemical entities with enhanced three-dimensional complexity. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently and effectively access the piperazine acetic acid derivatives required for their drug discovery and development endeavors.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11).
- Patel, R. V., & Park, S. W. (2014, August 1). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Bentham Science Publishers.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI.
- Comparative analysis of different synthetic routes to 1-Acetylpiperidine-4-carbohydrazide. Benchchem.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022, May 25). DigitalCommons@TMC.
- Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.
- Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
- Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)
- Method for the preparation of piperazine and its derivatives. (n.d.).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. Benchchem.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015, November 26).
- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023, September 22).
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2).
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Publishing.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
- Synthesis of piperazines. Organic Chemistry Portal.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Reductive amination of acetic acid (2a) with piperidine (1a) to...
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (n.d.). MDPI.
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7).
- Synthesis of Piperazines by C-H Functionaliz
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- 1,4-Diazabicyclo[2.2.
- Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (2012, January 1). TÜBİTAK Academic Journals.
- Application Notes and Protocols for N-aryl
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). MDPI.
- Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. (n.d.).
- Piperazic Acid Synthesis. Bowers Lab.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
